molecular formula C12H15N3O B13429654 (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

カタログ番号: B13429654
分子量: 217.27 g/mol
InChIキー: RKDYTZSSOSKTMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-propan-2-yl-5-pyridin-4-ylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)15-11(8-16)7-12(14-15)10-3-5-13-6-4-10/h3-7,9,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDYTZSSOSKTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with a Claisen condensation to form a key β-ketoester intermediate, followed by a Knorr pyrazole synthesis, and culminating in the reduction of a pyrazole-5-carboxylate to the target primary alcohol. This guide offers detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, featuring an N-isopropyl group, a pyridin-4-yl moiety at the 3-position, and a hydroxymethyl group at the 5-position, presents a unique chemical entity for further investigation in drug development programs. This guide details a rational and efficient synthetic route to access this molecule, providing a solid foundation for its further study and derivatization.

Synthetic Strategy

The synthesis of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is approached through a convergent three-step sequence. The core of this strategy is the well-established Knorr pyrazole synthesis, which allows for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3]

The three key stages of the synthesis are:

  • Claisen Condensation: The synthesis of the requisite 1,3-dicarbonyl intermediate, ethyl isonicotinoylacetate, is achieved via a Claisen condensation of ethyl isonicotinate with ethyl acetate.[4][5][6][7] This reaction establishes the pyridin-4-yl and the β-ketoester functionalities necessary for the subsequent cyclization.

  • Knorr Pyrazole Synthesis: The synthesized ethyl isonicotinoylacetate is then reacted with isopropylhydrazine in a Knorr pyrazole synthesis to construct the N-isopropyl-3-(pyridin-4-yl)-1H-pyrazole ring system, yielding ethyl 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate. The use of an acid catalyst facilitates the condensation and subsequent cyclization.[1][2][8]

  • Reduction: The final step involves the reduction of the ester group at the 5-position of the pyrazole ring to the corresponding primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to afford the target compound, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.[9][10]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Reduction A Ethyl isonicotinate C Ethyl isonicotinoylacetate A->C NaOEt, Toluene, Reflux B Ethyl acetate B->C E Ethyl 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate C->E Glacial Acetic Acid, Ethanol, Reflux D Isopropylhydrazine D->E F (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol E->F 1. LiAlH4, THF 2. H2O workup Claisen_Mechanism cluster_0 Claisen Condensation Mechanism EtO- EtO- Enolate Formation Enolate Formation EtO-->Enolate Formation Deprotonation Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Enolate Ethyl Acetate Ethyl Acetate Ethyl Acetate->Enolate Formation Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Ethyl isonicotinate Ethyl isonicotinate Ethyl isonicotinate->Nucleophilic Attack Elimination Elimination Tetrahedral Intermediate->Elimination Collapse Ethyl isonicotinoylacetate Ethyl isonicotinoylacetate Elimination->Ethyl isonicotinoylacetate -OEt Knorr_Mechanism cluster_1 Knorr Pyrazole Synthesis Mechanism Ethyl isonicotinoylacetate Ethyl isonicotinoylacetate Hydrazone Formation Hydrazone Formation Ethyl isonicotinoylacetate->Hydrazone Formation Condensation Intramolecular Cyclization Intramolecular Cyclization Hydrazone Formation->Intramolecular Cyclization Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->Hydrazone Formation Dehydration Dehydration Intramolecular Cyclization->Dehydration Ethyl 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate Ethyl 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate Dehydration->Ethyl 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate -H2O

Sources

Synthesis and Process Optimization of (1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a highly privileged heterocyclic building block, frequently utilized in the development of advanced kinase inhibitors (e.g., p38 MAP kinase) and receptor modulators[1]. The presence of the basic pyridine ring coupled with the sterically demanding isopropyl group presents unique challenges in synthetic regiocontrol and chemoselectivity. This whitepaper details a highly optimized, three-step synthetic workflow designed for maximum regioselectivity, high yield, and scalable execution.

Retrosynthetic Strategy & Process Design

The synthesis is deconstructed into three highly controlled stages designed to build the pyrazole core de novo rather than relying on late-stage, non-selective alkylation of a pre-formed pyrazole:

  • Dicarbonyl Formation: Assembly of the 1,3-dicarbonyl backbone via a Claisen condensation.

  • Annulation: Regioselective pyrazole cyclization utilizing a substituted hydrazine.

  • Reduction: Chemoselective reduction of the ester to the corresponding carbinol.

Retrosynthesis Target (1-Isopropyl-3-(pyridin-4-yl) -1H-pyrazol-5-yl)methanol Ester Ethyl 1-isopropyl-3-(pyridin-4-yl) -1H-pyrazole-5-carboxylate Target->Ester Reduction (NaBH4/LiCl) Diketo Ethyl 4-(pyridin-4-yl) -2,4-dioxobutanoate Ester->Diketo Annulation (iPrNHNH2) Starting 4-Acetylpyridine + Diethyl Oxalate Diketo->Starting Claisen Condensation

Retrosynthetic pathway for (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.

Step-by-Step Synthetic Protocols & Mechanistic Causality

Step 1: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate

Causality & Logic: The Claisen condensation between 4-acetylpyridine and diethyl oxalate requires a strong, non-nucleophilic base to ensure irreversible enolate formation. While sodium ethoxide (NaOEt) is traditionally used, it often leads to transesterification and competing self-condensation of the methyl ketone. Utilizing Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures kinetically favors the quantitative generation of the enolate, suppressing side reactions and maximizing the yield of the target diketone.

Self-Validating Protocol:

  • Charge a flame-dried flask with 4-acetylpyridine (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 30 minutes via syringe pump to maintain internal temperature.

  • Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 3 hours.

  • In-Process Control: Perform TLC (Hexanes/EtOAc 1:1) to confirm the complete consumption of 4-acetylpyridine ( Rf​ ~0.4) and the appearance of the highly polar enolate/diketone spot at the baseline.

  • Quench the reaction strictly to pH 5-6 using 1M HCl. Caution: Over-acidification will protonate the pyridine nitrogen, rendering the product highly water-soluble and ruining the extraction yield.

  • Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is used directly in the next step.

ReagentMW ( g/mol )EquivalentsFunction
4-Acetylpyridine121.141.0Starting Material
Diethyl Oxalate146.141.2Electrophile
LiHMDS (1.0 M)167.331.1Non-nucleophilic Base
THF72.11-Solvent
Step 2: Regioselective Knorr Pyrazole Annulation

Causality & Logic: The reaction of unsymmetrical 1,3-diketones with alkylhydrazines typically yields a mixture of 1,3- and 1,5-isomers. In ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate, the C2 carbonyl (adjacent to the ester) is highly electrophilic due to the inductive pull of the adjacent ethoxycarbonyl group[2]. The primary amine of isopropylhydrazine, being sterically unhindered and more nucleophilic than the secondary amine, preferentially attacks this C2 position to form a hydrazone intermediate. Subsequent intramolecular cyclization by the secondary amine onto the C4 carbonyl yields the desired 1,3-pyridin-4-yl isomer as the major product.

Regioselectivity Reactants Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate + Isopropylhydrazine AttackC2 Primary amine attacks C2 carbonyl (Alpha to ester) Reactants->AttackC2 Kinetically Favored AttackC4 Primary amine attacks C4 carbonyl (Alpha to pyridine) Reactants->AttackC4 Disfavored Major Ethyl 1-isopropyl-3-(pyridin-4-yl) -1H-pyrazole-5-carboxylate (Major) AttackC2->Major Cyclization Minor Ethyl 1-isopropyl-5-(pyridin-4-yl) -1H-pyrazole-3-carboxylate (Minor) AttackC4->Minor Cyclization

Kinetic control mechanism driving the regioselective Knorr pyrazole annulation.

Self-Validating Protocol:

  • Dissolve the crude ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (0.2 M).

  • Add isopropylhydrazine hydrochloride (1.1 eq) and triethylamine (1.1 eq) to free-base the hydrazine in situ.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyls and promote hydrazone formation.

  • Heat the mixture to reflux (78 °C) for 6 hours.

  • In-Process Control: Utilize LC-MS to verify the formation of the pyrazole core. Look for the complete disappearance of the diketone mass ( m/z 222.1[M+H]⁺) and the dominance of the pyrazole mass ( m/z 260.1 [M+H]⁺).

  • Cool to room temperature and concentrate under reduced pressure.

  • Partition the residue between EtOAc and saturated aqueous NaHCO₃. Separate, dry the organic layer, and purify via silica gel chromatography (gradient: 0-5% MeOH in DCM) to separate the major 1,3-isomer from the minor 1,5-isomer.

ReagentMW ( g/mol )EquivalentsFunction
Diketone Intermediate221.211.0Electrophile
Isopropylhydrazine HCl110.591.1Binucleophile
Triethylamine101.191.1Acid Scavenger
Acetic Acid60.050.1Catalyst
Step 3: Chemoselective Ester Reduction

Causality & Logic: Reducing the pyrazole-5-carboxylate to the corresponding methanol derivative requires careful reagent selection to avoid reducing the pyridine ring or cleaving the pyrazole N-N bond. Lithium aluminum hydride (LiAlH₄) is often too aggressive and can lead to over-reduction or thermal runaway on a larger scale. Instead, the in situ generation of lithium borohydride (LiBH₄) from sodium borohydride (NaBH₄) and lithium chloride (LiCl) provides a perfectly tuned, chemoselective reducing environment[3]. This system selectively reduces the ester to the primary alcohol while leaving the heteroaromatic systems completely intact.

Self-Validating Protocol:

  • Charge a dry flask with ethyl 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous THF/EtOH (4:1 v/v, 0.1 M).

  • Cool the solution to 0 °C under an inert atmosphere.

  • Add anhydrous LiCl (4.0 eq) followed by NaBH₄ (4.0 eq) in small portions to manage exothermic hydrogen evolution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control: Monitor via LC-MS until the ester mass ( m/z 260.1 [M+H]⁺) is fully consumed and the alcohol mass ( m/z 218.1 [M+H]⁺) dominates.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C until bubbling ceases.

  • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (DCM/MeOH 95:5) to yield the pure carbinol.

ReagentMW ( g/mol )EquivalentsFunction
Pyrazole Ester259.311.0Substrate
NaBH₄37.834.0Hydride Source
LiCl42.394.0Lewis Acid / LiBH₄ Generator
THF/EtOH (4:1)--Solvent System

Analytical Characterization & Validation

To ensure the structural integrity of the final product and the correct regiochemistry of the isopropyl group, the following spectral data should be validated against the purified batch:

Analytical MethodExpected Signals / ParametersStructural Assignment
LC-MS (ESI+) m/z 218.1 [M+H]⁺Corresponds to C₁₂H₁₅N₃O
¹H NMR (400 MHz, CDCl₃) δ 8.60 (d, J = 6.0 Hz, 2H)Pyridine α -protons
δ 7.65 (d, J = 6.0 Hz, 2H)Pyridine β -protons
δ 6.65 (s, 1H)Pyrazole C4-H
δ 4.75 (s, 2H)-CH₂OH (Hydroxymethyl)
δ 4.60 (sept, J = 6.8 Hz, 1H)Isopropyl -CH-
δ 1.55 (d, J = 6.8 Hz, 6H)Isopropyl -CH₃ groups
¹³C NMR (100 MHz, CDCl₃) δ 150.2, 148.5, 142.1, 140.5, 120.1, 103.5, 56.2, 51.5, 22.8Full carbon skeleton mapping

References

  • [1] Acyclic pyrazole compounds for the inhibition of mitogen activated protein kinase-activated protein kinase-2. Google Patents (AU2003301226A1). Available at:

  • [3] Singh, P., & Singh, G. Mechanochemical reduction of esters with a combination of NaBH4 and LiCl. ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide on the Chemical Properties and Potential Applications of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrazole-pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile role in the development of targeted therapeutics, particularly protein kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific derivative, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to present a robust profile for researchers, scientists, and drug development professionals. The guide delves into the structural attributes, predicted physicochemical properties, a detailed, representative synthetic protocol, and the putative mechanism of action of this compound class, positioning it as a promising candidate for further investigation in drug discovery programs.

Introduction: The Significance of the Pyrazole-Pyridine Core

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold with a unique combination of electronic and steric properties. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1][2] Its bioisosteric relationship with benzene, but with lower lipophilicity, often leads to improved physicochemical properties such as aqueous solubility.[1][3] The pyridine ring, a π-deficient aromatic system, further enhances the molecule's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for high-affinity binding to protein active sites.[4]

The combination of these two heterocycles has been particularly successful in the design of protein kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[4] Molecules based on the pyrazole-pyridine core can effectively mimic the adenine region of ATP, the natural substrate for kinases, thereby competitively inhibiting their activity.[3] The specific compound of interest, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, incorporates key structural features—an isopropyl group at the N1 position of the pyrazole, a pyridin-4-yl substituent at the C3 position, and a hydroxymethyl group at the C5 position—that are expected to modulate its potency, selectivity, and pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

The chemical structure of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is presented below:

Table 1: Predicted Physicochemical Properties of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₅N₃ODefines the elemental composition and molecular weight.
Molecular Weight 217.27 g/mol Influences absorption, distribution, and metabolism. Generally, values <500 g/mol are preferred for oral bioavailability (Lipinski's Rule of Five).
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5A measure of lipophilicity. This range suggests good membrane permeability without excessive accumulation in fatty tissues.[1]
Topological Polar Surface Area (TPSA) 55.1 ŲPredicts drug transport properties. Values < 140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors 1 (from the hydroxyl group)Important for target binding and solubility.
Hydrogen Bond Acceptors 3 (from the pyrazole and pyridine nitrogens)Crucial for forming interactions with biological targets.[1]
Rotatable Bonds 3A measure of molecular flexibility. A lower number of rotatable bonds is generally favorable for binding affinity.

Note: These values are estimations based on computational models and data from structurally similar compounds. Experimental verification is required.

Synthesis and Characterization

The synthesis of 1,3,5-substituted pyrazoles can be achieved through various established methodologies. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[5] For the target molecule, a plausible and adaptable synthetic route is outlined below. This protocol is based on a reported synthesis of a similar pyrazolyl-pyridin-yl-methanol derivative and serves as a representative experimental workflow.[6]

Proposed Synthetic Pathway

The synthesis commences with the reaction of a β-ketoester with isopropylhydrazine to form the pyrazolone intermediate. Subsequent chlorination followed by a Suzuki coupling reaction introduces the pyridine moiety. Finally, reduction of the ester group yields the desired primary alcohol.

Synthetic_Pathway A Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate C 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one A->C Condensation B Isopropylhydrazine B->C E 5-chloro-1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole C->E Chlorination D POCl3 D->E G (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol E->G Reduction F Reduction (e.g., LiAlH4) F->G

Caption: Proposed synthetic workflow for (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one (Intermediate C)

  • To a solution of ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol (10 mL/mmol), add isopropylhydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pyrazolone intermediate.

Step 2: Synthesis of 5-chloro-1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole (Intermediate E)

  • To a solution of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5 mL/mmol), heat the mixture at 100 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol (Target Compound G)

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) and with appropriate safety precautions.

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) at 0 °C, add a solution of 5-chloro-1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Characterization

The structural elucidation of the synthesized compound and its intermediates would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.[7][8][9] For the target molecule, characteristic signals would include those for the isopropyl group, the aromatic protons of the pyridine and pyrazole rings, and the methylene protons of the hydroxymethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C=N and C=C stretching vibrations of the aromatic rings.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction can provide unambiguous confirmation of the three-dimensional molecular structure.[10][11][12][13]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol (in CDCl₃)

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Isopropyl CH 4.5 - 4.7 (septet)50 - 52
Isopropyl CH₃ 1.4 - 1.6 (doublet)22 - 24
Pyrazole C4-H 6.5 - 6.7 (singlet)105 - 107
Pyridine H2, H6 8.6 - 8.8 (doublet)150 - 152
Pyridine H3, H5 7.6 - 7.8 (doublet)120 - 122
CH₂OH 4.7 - 4.9 (singlet)58 - 60
OH Variable (broad singlet)-
Pyrazole C3 -152 - 154
Pyrazole C5 -145 - 147
Pyridine C4 -140 - 142

Note: These are predicted chemical shift ranges based on data from similar compounds and may vary depending on the solvent and other experimental conditions.

Potential Applications in Drug Discovery: Kinase Inhibition

The structural motifs present in (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol are highly suggestive of its potential as a protein kinase inhibitor. The pyrazole-pyridine core can effectively occupy the ATP-binding pocket of a kinase, a common strategy for achieving potent and selective inhibition.

Putative Mechanism of Action

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Pyrazole_Pyridine Pyrazole-Pyridine Core Pyrazole_Pyridine->Hinge H-bonds Isopropyl Isopropyl Group Isopropyl->Hydrophobic_Pocket Hydrophobic Interactions Methanol Hydroxymethyl Group Methanol->Solvent_Front H-bonds with water

Caption: Putative binding mode of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol in a kinase active site.

  • Hinge-Binding: The nitrogen atoms of the pyrazole and pyridine rings are well-positioned to form hydrogen bonds with the backbone amide groups of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[14]

  • Hydrophobic Interactions: The isopropyl group at the N1 position can occupy a hydrophobic pocket within the active site, contributing to the binding affinity and potentially influencing selectivity for certain kinases.

  • Solvent-Exposed Region: The hydroxymethyl group at the C5 position extends towards the solvent-exposed region of the ATP-binding site. This functional group can form additional hydrogen bonds with water molecules or polar residues, thereby improving the compound's solubility and overall physicochemical profile.[4] Modifications at this position are a common strategy for fine-tuning the properties of kinase inhibitors.

Conclusion and Future Directions

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and a rationale for its potential biological activity. The favorable predicted physicochemical properties, combined with the proven utility of the pyrazole-pyridine core in medicinal chemistry, underscore the value of this molecule as a lead compound for further investigation.

Future research should focus on the experimental validation of the properties outlined in this guide. The synthesis and thorough characterization of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol are crucial next steps. Subsequently, screening this compound against a panel of protein kinases would elucidate its biological activity and selectivity profile. Structure-activity relationship (SAR) studies, involving modifications at the isopropyl and hydroxymethyl positions, could lead to the optimization of its potency and pharmacokinetic properties, ultimately paving the way for the development of novel, targeted therapies.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). RSC Publishing. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved from [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). PMC. Retrieved from [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021, January 28). MDPI. Retrieved from [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. Retrieved from [Link]

  • Structure of pyrazole, pyridine, pyrimidine, their fused derivatives, and some biologically relevant derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1HNMR δ values for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). PMC. Retrieved from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). MDPI. Retrieved from [Link]

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. (2010, December 15). PubMed. Retrieved from [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January 15). PubMed. Retrieved from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. (2012, July 15). ETDEWEB - OSTI. Retrieved from [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (2026, January 17). ChemRxiv. Retrieved from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). MDPI. Retrieved from [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014, March 15). Ain Shams Engineering Journal. Retrieved from [Link]

  • Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC. Retrieved from [Link]

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(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol CAS number

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous FDA-approved therapeutics, particularly in oncology.[1] This guide focuses on the synthesis, characterization, and potential applications of a specific derivative, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. While a unique CAS number for this compound is not publicly registered, indicating its status as a novel or specialized research molecule, its structural motifs—a substituted pyrazole and a pyridine ring—suggest significant therapeutic potential. This document provides a comprehensive framework for its investigation, from synthetic strategy and analytical validation to protocols for evaluating its biological activity.

Introduction: The Pyrazole-Pyridine Scaffold in Drug Discovery

The fusion of pyrazole and pyridine rings into a single molecular entity creates a scaffold of significant interest for drug discovery. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a structure that is a "privileged" scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[1] Many pyrazole-containing drugs function as kinase inhibitors, crucial in cancer therapy.[1]

The inclusion of the isopropyl group at the N1 position of the pyrazole ring can enhance metabolic stability and improve pharmacokinetic properties. The pyridine ring, a common feature in pharmaceuticals, can modulate solubility and provides a key interaction point for binding to target proteins. The methanol group at the 5-position offers a site for further functionalization or can itself participate in hydrogen bonding within a protein's active site.

Synthesis and Characterization

The synthesis of substituted pyrazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[2][3] A plausible synthetic route for (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the pyrazole ring, identifying a suitable β-ketoester and isopropylhydrazine as key precursors.

Retrosynthesis target (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol intermediate1 Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate target->intermediate1 Reduction & Cyclization precursor3 Isopropylhydrazine target->precursor3 Cyclization precursor1 Isonicotinic acid derivative intermediate1->precursor1 Claisen Condensation precursor2 Diethyl oxalate intermediate1->precursor2 Claisen Condensation

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is a representative methodology based on established pyrazole syntheses.[4]

Step 1: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate

  • To a solution of sodium ethoxide in dry ethanol, add diethyl oxalate.

  • Slowly add a solution of 4-acetylpyridine in dry ethanol.

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction with a dilute acid and extract the product with ethyl acetate.

  • Purify the resulting β-ketoester by column chromatography.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the purified β-ketoester (1.0 eq) in ethanol.

  • Add isopropylhydrazine (1.1 eq) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction and evaporate the solvent under reduced pressure.

  • The resulting ester can be purified by column chromatography.

Step 3: Reduction of the Ester to the Alcohol

  • Dissolve the pyrazole ester (1.0 eq) in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a reducing agent, such as Lithium Aluminium Hydride (LAH) (1.5 eq).[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]

  • Carefully quench the reaction with a saturated solution of sodium sulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.[6]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis Expected Result/Observation
¹H NMR Signals corresponding to the isopropyl group (septet and doublet), aromatic protons on the pyridine and pyrazole rings, and the methylene protons of the methanol group.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated mass of the compound (e.g., [M+H]⁺).
Purity (HPLC) >95% for use in biological assays.
Table 1: Standard analytical characterization methods.

Potential Therapeutic Applications and In Vitro Evaluation

The structural similarity of the target molecule to known kinase inhibitors suggests its potential as an anticancer agent.[1][7] Many such inhibitors target signaling pathways critical for cancer cell proliferation and survival.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for a pyrazole-based compound is the inhibition of a protein kinase, such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol Inhibitor:f0->EGFR:f0 Inhibits ATP Binding EGF Growth Factor (EGF) EGF->EGFR:f0 ADME_Workflow Start Candidate Molecule (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol Lipinski Lipinski's Rule of Five (MW, logP, H-donors, H-acceptors) Start->Lipinski Veber Veber's Rules (Rotatable Bonds, TPSA) Start->Veber Toxicity In Silico Toxicity Prediction (Mutagenicity, Cytotoxicity) Start->Toxicity Decision Proceed to In Vitro Testing? Lipinski->Decision Veber->Decision Toxicity->Decision

Caption: In silico workflow for drug-likeness assessment.

Conclusion

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a novel compound with significant potential in drug discovery, particularly in oncology. Its pyrazole-pyridine scaffold is a well-validated structural motif. This guide provides a comprehensive technical framework for its synthesis, characterization, and biological evaluation. The detailed protocols and conceptual pathways presented herein are designed to empower researchers to explore the therapeutic promise of this and related molecules, contributing to the advancement of targeted therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
  • Desai, N. C., et al. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • El-Shehry, M. F., et al. (2022, September 15). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University.
  • Gomha, S. M., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Mokgweetsi, P., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • NextSDS. (n.d.). [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol — Chemical Substance Information.
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Sigma-Aldrich. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanol | 1007542-22-4.
  • USCKS.COM. (n.d.). 1007488-73-4 (1-isopropyl-1H-pyrazol-5-yl)methanol.
  • Uno, T., et al. (2018, December 7). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. ACS Publications.
  • BenchChem. (n.d.). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis.
  • Saadon, K. E., et al. (2022, September 15). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.

Sources

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol: Physicochemical Properties, Synthetic Strategy, and Medicinal Chemistry Perspective

Executive Summary

This technical guide provides a comprehensive analysis of the novel chemical entity, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. With a molecular weight of 217.27 g/mol , this compound belongs to the substituted pyrazole class, a scaffold of significant interest in modern drug discovery due to its versatile pharmacological activities.[1][2][3] This document details the molecule's fundamental physicochemical properties, proposes a robust synthetic pathway with corresponding analytical validation protocols, and contextualizes its structural features within the broader landscape of medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, characterization, and potential applications of novel heterocyclic compounds.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is foundational to any drug discovery program. These parameters influence solubility, permeability, metabolic stability, and ultimately, bioavailability.

Chemical Identity and Structure
  • Systematic Name: (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

  • Molecular Formula: C₁₂H₁₅N₃O

  • CAS Number: Not assigned (as of the date of this publication). This is considered a novel chemical entity for research purposes.

The structure consists of a central pyrazole ring, substituted at the N1 position with an isopropyl group, at the C3 position with a pyridin-4-yl moiety, and at the C5 position with a hydroxymethyl group.

Retrosynthesis cluster_disconnection Key Disconnection (C-N bond formation) Target (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol Disconnection Pyrazole Ring Formation Target->Disconnection Intermediate1 4-(pyridin-4-yl)-2,4-dioxobutanoate derivative Disconnection->Intermediate1 Intermediate2 Isopropylhydrazine Disconnection->Intermediate2 Precursor1 Isonicotinic acid derivative Intermediate1->Precursor1 Precursor2 Pyruvic acid derivative Intermediate1->Precursor2

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis. Causality: The initial Claisen condensation is a classic and efficient method for creating the 1,3-dicarbonyl intermediate required for pyrazole formation. The subsequent cyclization with isopropylhydrazine is a regioselective reaction driven by the differential reactivity of the carbonyl groups.

Step 1: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate

  • To a solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add a mixture of ethyl isonicotinate (1.0 eq) and ethyl pyruvate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 1,3-dicarbonyl intermediate.

Step 2: Synthesis of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

  • Dissolve the intermediate from Step 1 (1.0 eq) in glacial acetic acid.

  • Add isopropylhydrazine hydrochloride (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting ester is then reduced. Dissolve the crude ester in dry THF and cool to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Stir at room temperature for 2 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solids and concentrate the filtrate.

  • Purify the final compound by column chromatography to yield the title compound.

Analytical Characterization Workflow

Each synthesized batch must be rigorously analyzed to confirm its identity, purity, and structural integrity. This self-validating system ensures the reliability of subsequent biological data.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Validation Crude Crude Product Purification Column Chromatography Crude->Purification HPLC RP-HPLC Purification->HPLC NMR ¹H & ¹³C NMR Purification->NMR MS High-Res Mass Spec Purification->MS Purity Purity Assessment (>95%) Final Qualified Compound Purity->Final Identity Structural Confirmation Identity->Final HPLC->Purity NMR->Identity MS->Identity

Caption: Workflow for synthesis, purification, and analytical validation.

Part 3: The Pyrazole Scaffold in Medicinal Chemistry

Significance of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions. [1][2]Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an attractive core for designing novel therapeutics. [1][2]Over 30 drugs containing this moiety have been approved by the FDA since 2011, highlighting its importance in modern drug pipelines. [1]

Structure-Activity Relationship (SAR) Insights
  • N1-isopropyl group: This bulky, lipophilic group enhances cell permeability and can provide metabolic stability by sterically hindering enzymatic degradation of the pyrazole ring. It also dictates the vector for the other substituents, influencing how they are presented to a biological target.

  • C3-pyridin-4-yl group: The pyridine ring is a common bioisostere for a phenyl ring but introduces a basic nitrogen atom. This nitrogen can act as a hydrogen bond acceptor, forming critical interactions with protein targets. It also improves aqueous solubility, which is often a challenge in drug development.

  • C5-methanol group: The primary alcohol is a versatile functional group. It can act as a hydrogen bond donor and acceptor, significantly impacting solubility and target engagement. This group also provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships.

Potential Therapeutic Targets

The structural features of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol suggest several potential classes of therapeutic targets. Pyrazole-containing compounds are well-known as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. [2][4]The pyrazolo[3,4-b]pyridine scaffold, a related structure, has been successfully employed in the development of potent HSP90 inhibitors for cancer therapy. [5]Given these precedents, initial biological screening of this compound could rationally be directed towards a panel of cancer-relevant protein kinases or molecular chaperones.

Part 4: Conclusion and Future Directions

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a novel chemical entity with a molecular weight of 217.27 g/mol and promising drug-like characteristics. The proposed synthetic route is robust and allows for the production of high-purity material for further investigation. Based on the well-documented importance of the pyrazole scaffold, this molecule represents a valuable starting point for drug discovery campaigns.

Future work should focus on the execution of the proposed synthesis, rigorous analytical characterization, and subsequent screening against a panel of relevant biological targets, particularly protein kinases. The results of these initial assays will guide a subsequent lead optimization program, potentially involving modification of the substituents on the pyrazole and pyridine rings to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Shafi, S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • Kharl et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Nakashima, T., et al. (2018). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective HSP90 Inhibitor. ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document delineates the theoretical underpinnings for predicting the spectral features of the molecule, offers a robust experimental protocol for high-quality data acquisition, and presents a detailed assignment of the expected resonances. By integrating foundational NMR principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists seeking to characterize this and structurally related molecules, ensuring both accuracy and reproducibility in their analytical endeavors.

Introduction: The Imperative for Structural Elucidation

The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol belongs to a class of nitrogen-containing heterocyclic compounds that are scaffolds of significant interest in pharmaceutical research. The pyrazole moiety is a common feature in a multitude of biologically active molecules, and its substitution pattern critically dictates its pharmacological profile. Precise and unambiguous structural confirmation is, therefore, the bedrock of any drug discovery campaign.

¹H NMR spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution.[1] It provides granular information on the electronic environment, connectivity, and stereochemistry of protons within a molecule. For a novel or modified compound like the topic molecule, a thorough understanding of its ¹H NMR spectrum is not merely confirmatory; it is a crucial validation step that underpins all subsequent biological and chemical investigations. This guide explains the causality behind the expected spectral features, providing a predictive framework for its analysis.

Theoretical ¹H NMR Analysis: A Predictive Framework

Before entering the laboratory, a theoretical analysis of the molecule's structure allows for a robust prediction of its ¹H NMR spectrum. This predictive exercise is fundamental to efficient and accurate spectral interpretation. The analysis is built on three pillars: chemical shift (δ), signal multiplicity (splitting), and integration (proton count).

The structure of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol contains several distinct proton environments, each expected to produce a unique signal.

Caption: Molecular structure with distinct proton environments labeled (a-g).

Predicted Chemical Shifts (δ)
  • Isopropyl Group (a, b): The two methyl groups (b) are equivalent and will appear as a doublet due to coupling with the single methine proton (a). Their chemical shift is expected in the aliphatic region, likely around δ 1.5 ppm . The methine proton (a), being attached to a nitrogen atom of the pyrazole ring, will be shifted downfield. It is expected to appear as a septet around δ 4.6-4.9 ppm .[2]

  • Pyrazole Ring Proton (c): The single proton on the pyrazole ring (H-4) is in an electron-rich heterocyclic aromatic system. Its chemical shift is influenced by the adjacent substituents and is predicted to be a singlet in the range of δ 6.5-6.8 ppm .[3][4][5]

  • Methanol Group (d, e): The methylene protons (d) are adjacent to the pyrazole ring and a hydroxyl group. This environment will deshield them, leading to a predicted chemical shift around δ 4.7-4.9 ppm . This signal will likely be a singlet, unless coupling to the hydroxyl proton is observed. The hydroxyl proton (e) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[1] It can appear anywhere from δ 2.0-5.0 ppm and may exchange with deuterium if D₂O is added.

  • Pyridin-4-yl Group (f, g): The pyridine ring protons are in a deshielded aromatic environment due to the electronegativity of the nitrogen atom. The two protons ortho to the nitrogen (g) are equivalent and will be the most downfield, expected as a doublet around δ 8.6-8.8 ppm . The two protons meta to the nitrogen (f) are also equivalent and will appear slightly more upfield, predicted as a doublet around δ 7.7-7.9 ppm .[6][7]

Predicted Multiplicity and Coupling Constants (J)
  • Isopropyl Protons: The methine proton (a) is coupled to six equivalent methyl protons, resulting in a septet (n+1 = 6+1 = 7). The six methyl protons (b) are coupled to the single methine proton, resulting in a doublet (n+1 = 1+1 = 2). The typical ³JHH coupling constant for free rotation in an isopropyl group is around 7 Hz .[8]

  • Pyrazole Proton: The H-4 proton (c) has no adjacent protons, so it will appear as a singlet .

  • Methanol Protons: The methylene protons (d) may appear as a singlet . If they couple with the hydroxyl proton (e), they would be a doublet. The hydroxyl proton (e) would then be a triplet. However, OH coupling is often not resolved due to rapid exchange.[1] A D₂O shake experiment can confirm this assignment by causing the OH signal to disappear.

  • Pyridine Protons: The ortho protons (g) are coupled to the meta protons (f), resulting in a doublet . The meta protons (f) are coupled to the ortho protons (g), also resulting in a doublet . The typical ortho-coupling (³JHH) in a pyridine ring is approximately 5-6 Hz .

Experimental Protocol for High-Fidelity Spectrum Acquisition

Acquiring a clean, high-resolution ¹H NMR spectrum is paramount. The following protocol outlines a self-validating system for obtaining reliable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep2 Add internal standard (e.g., TMS at 0 ppm). prep1->prep2 prep3 Filter solution into a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample into spectrometer (≥400 MHz). prep3->acq1 acq2 Lock on solvent deuterium signal and shim magnet coils. acq1->acq2 acq3 Acquire 1D Proton Spectrum (e.g., 16-32 scans). acq2->acq3 proc1 Apply Fourier Transform (FT) to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum manually or automatically. proc1->proc2 proc3 Apply baseline correction. proc2->proc3 proc4 Calibrate chemical shift to TMS (0.00 ppm). proc3->proc4 proc5 Integrate all signals. proc4->proc5 analysis analysis proc5->analysis Spectral Analysis & Assignment

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[9] However, if solubility is an issue or if hydrogen bonding of the -OH group is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[10] The residual solvent peak must not overlap with signals of interest.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[11][12] Overly concentrated samples can lead to line broadening and difficulty in shimming.

  • Internal Standard: Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm.

  • Transfer and Filtration: To ensure magnetic field homogeneity, the final solution must be free of particulate matter. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][12]

Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution, which is crucial for resolving complex multiplets.

  • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse proton experiment is sufficient.

    • Number of Scans: Typically 16 to 32 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

    • Acquisition Time: A longer acquisition time (e.g., 2-4 seconds) results in better resolution.

    • Relaxation Delay: A delay of 1-5 seconds between scans ensures proper relaxation of protons for accurate integration.

Data Processing
  • Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted into the frequency-domain spectrum via a Fourier Transform (FT).[13]

  • Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.[13][14] Proper baseline correction is essential for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate the area under each signal. The relative integral values should correspond to the number of protons giving rise to each signal.

Data Interpretation: Assigning the Spectrum

The processed spectrum should be analyzed by comparing the experimental data to the theoretical predictions. The following table summarizes the expected ¹H NMR data for (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.

Proton Assignment (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Isopropyl-CH (a) 4.6 – 4.9septet (sept)1H³J ≈ 7.0
Isopropyl-CH₃ (b) ~1.5doublet (d)6H³J ≈ 7.0
Pyrazole-H (c) 6.5 – 6.8singlet (s)1HN/A
Methanol-CH₂ (d) 4.7 – 4.9singlet (s) or doublet (d)2H³JOH-CH ≈ 5.0 (if coupled)
Methanol-OH (e) 2.0 – 5.0 (variable)broad singlet (br s)1HN/A
Pyridine-H (meta to N) (f) 7.7 – 7.9doublet (d)2H³J ≈ 5-6
Pyridine-H (ortho to N) (g) 8.6 – 8.8doublet (d)2H³J ≈ 5-6

Self-Validation and Confirmation:

  • Integration Check: The integral ratios must match the proton count (1:6:1:2:1:2:2).

  • Coupling Constant Reciprocity: The J-value for the isopropyl doublet (b) must be identical to the J-value for the septet (a). Likewise, the J-value for the pyridine doublets (f and g) must match. This reciprocity is a powerful tool for confirming coupling partners.[8]

  • D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum should cause the hydroxyl peak (e) to disappear, confirming its assignment.[1]

  • 2D NMR: For unequivocal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed. A COSY spectrum would show cross-peaks between coupled protons, for example, between (a) and (b), and between (f) and (g).

Conclusion

This guide provides a robust framework for the acquisition and interpretation of the ¹H NMR spectrum of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. By combining a theoretical prediction of the spectrum with a detailed, best-practice experimental protocol, researchers can confidently perform structural verification. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable roadmap for spectral assignment. Adherence to this systematic approach ensures the generation of high-quality, reproducible data, a cornerstone of scientific integrity in chemical and pharmaceutical research.

References

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available at: [Link]

  • PMC. (2018). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

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  • ResearchGate. (2018). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1 H NMR Splitting Patterns. Available at: [Link]

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  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

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  • Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Available at: [Link]

  • JOCPR. (2011). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • PubMed. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Available at: [Link]

  • ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Available at: [Link]

  • ResearchGate. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Available at: [Link]

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  • Michigan State University, Department of Chemistry. NMR: Novice Level, Spectrum 3. Available at: [Link]

  • ACS Publications. (2012). 13C Chemical Shift Tensor of the Isopropyl Cation. Available at: [Link]

  • SciELO. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Available at: [Link]

  • ACS Publications. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

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  • ResearchGate. (2019). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Available at: [Link]

  • PubMed. (2008). Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Available at: [Link]

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  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

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  • MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

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  • Zeitschrift für Naturforschung B. (2016). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Available at: [Link]

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  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

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Mass Spectrometric Elucidation of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Content Type: Advanced Technical Whitepaper

Executive Summary

The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol (Chemical Formula: C₁₂H₁₅N₃O, Monoisotopic Mass: 217.1215 Da) represents a highly privileged structural scaffold in modern medicinal chemistry. Combining a basic pyridine moiety with a substituted pyrazole core and a hydroxymethyl appendage, this molecule presents unique gas-phase behavior.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral interpretation. Here, we will dissect the causality behind its ionization dynamics, map its collision-induced dissociation (CID) kinetics, and establish a self-validating LC-MS/MS protocol that ensures absolute data integrity during high-throughput drug development workflows.

Physicochemical Profiling & Ionization Dynamics

To optimize mass spectrometric detection, we must first understand the molecule's basicity and proton affinity (PA). The molecule features two highly competitive protonation sites: the pyridine nitrogen and the pyrazole N2 nitrogen.

The Causality of ESI+ Selection: Positive Electrospray Ionization (ESI+) is the mandatory ionization mode for this scaffold. The pyridine nitrogen possesses a significantly higher gas-phase proton affinity (~930 kJ/mol) compared to the pyrazole nitrogens . When introduced into an acidic mobile phase (e.g., 0.1% formic acid), the pyridine ring acts as a potent proton sponge, ensuring near-quantitative ionization efficiency and generating a robust [M+H]⁺ precursor ion at m/z 218.1288. Furthermore, studies on tetracyclic pyridine-based molecules confirm that the orientation and steric accessibility of the pyridine nitrogen heavily dictate the stability of the protonated species .

G M Neutral Molecule (MW: 217.12) ESI ESI+ Source (0.1% Formic Acid) M->ESI P1 Protonation at Pyridine N ESI->P1 Favored (High PA) P2 Protonation at Pyrazole N2 ESI->P2 Minor MH [M+H]+ m/z 218.129 P1->MH P2->MH

Fig 1: ESI+ ionization dynamics and competitive protonation sites.

Tandem Mass Spectrometry (MS/MS) & Fragmentation Kinetics

When the [M+H]⁺ precursor (m/z 218.1288) is subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the lowest energy bond cleavages. We observe three distinct kinetic pathways:

  • Facile Dehydration (m/z 200.1182): At low collision energies (15-20 eV), the hydroxymethyl group at C5 undergoes rapid loss of water (-18.01 Da). Mechanistic Causality: This is not a simple aliphatic dehydration; the proximity of the pyrazole ring allows for resonance stabilization of the resulting carbocation, forming a highly stable methylene-pyrazolium intermediate.

  • N-Dealkylation (m/z 176.0818): At medium collision energies (25-30 eV), the N1-isopropyl group is eliminated as neutral propene (C₃H₆, -42.05 Da). This occurs via a hydrogen transfer mechanism from the isopropyl methyl groups to the pyrazole core, followed by inductive cleavage of the C-N bond.

  • Pyrazole Ring Fracture: At high collision energies (>40 eV), the highly stable pyrazole core finally fractures. As documented in extensive GC-MS and LC-MS studies of substituted pyrazoles, this typically results in the expulsion of neutral HCN (-27.01 Da) or N₂ (-28.01 Da) .

G MH [M+H]+ m/z 218.129 F1 [M+H - H2O]+ m/z 200.118 (Dehydration) MH->F1 -18.01 Da (Low CE) F2 [M+H - C3H6]+ m/z 176.082 (Dealkylation) MH->F2 -42.05 Da (Med CE) F3 [M+H - H2O - C3H6]+ m/z 158.071 F1->F3 -42.05 Da (Med CE) F2->F3 -18.01 Da (Low CE) F4 Pyrazole Cleavage (Loss of HCN) F3->F4 High CE (>40 eV)

Fig 2: CID MS/MS fragmentation tree of the [M+H]+ precursor ion.

High-Resolution LC-MS/MS Workflow (A Self-Validating System)

To ensure absolute confidence in structural assignments and quantitative data, an analytical protocol cannot merely be a list of instructions; it must be a self-validating system . The following methodology incorporates built-in checks to verify system performance, rule out carryover, and separate potential synthetic regioisomers (e.g., 1-isopropyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanol).

Step 1: System Suitability Test (SST) - The Validation Anchor
  • Action: Inject a 10 ng/mL solution of Reserpine (m/z 609.2812) prior to any sample analysis.

  • Causality: Verifies mass accuracy (<5 ppm error required) and ensures the ESI capillary and ion optics are clean and operating at optimal sensitivity. If the SST fails, the run is automatically aborted.

Step 2: Matrix Blank Evaluation - The Carryover Check
  • Action: Inject 5 µL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Causality: Pyridine derivatives are notorious for secondary interactions with stainless steel tubing, causing ghost peaks . The blank injection proves the system is free of carryover, establishing a true baseline.

Step 3: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Causality: The acidic modifier ensures the pyridine nitrogen remains fully protonated, preventing peak tailing caused by interaction with unendcapped silanols on the stationary phase. The gradient ensures separation from any synthesis byproducts.

Step 4: MS Acquisition Parameters (Q-TOF or Orbitrap)
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramp: 15 eV to 45 eV.

  • Causality: A CE ramp is utilized to capture both the low-energy dehydration fragments and the high-energy pyrazole ring cleavages in a single acquisition cycle, providing a complete structural fingerprint.

Data Presentation: Diagnostic MS/MS Ions

The following table summarizes the quantitative exact mass data expected from the high-resolution MS/MS acquisition. This structured data serves as the diagnostic fingerprint for the molecule.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Formula of FragmentStructural Assignment / Mechanism
218.1288 --[C₁₂H₁₆N₃O]⁺Protonated intact molecule [M+H]⁺
218.1288200.1182 18.0106[C₁₂H₁₄N₃]⁺Loss of H₂O from C5-hydroxymethyl
218.1288176.0818 42.0470[C₉H₁₀N₃O]⁺Loss of propene (C₃H₆) from N1-isopropyl
218.1288158.0713 60.0575[C₉H₈N₃]⁺Combined loss of H₂O and propene
158.0713131.0607 27.0106[C₈H₇N₂]⁺Pyrazole ring cleavage (Loss of HCN)

(Note: Mass errors during actual acquisition must be ≤ 5 ppm to confirm these elemental compositions).

References

  • Gas-Phase Molecular, Molecular Pair, and Molecular Triplet Fe+ Affinities of Pyridines Journal of the American Chemical Society URL:[Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis MDPI - Molecules URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL:[Link]

  • Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution PubMed / Rapid Communications in Mass Spectrometry URL: [Link]

A Comprehensive Guide to the Physicochemical Characterization of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the determination of the core physical properties of the novel heterocyclic compound, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. In the absence of extensive public data for this specific molecule, this document serves as a procedural whitepaper for researchers in pharmaceutical development and chemical sciences. It outlines the rationale and detailed methodologies for structural verification and the experimental determination of key physicochemical parameters. Adherence to these protocols will establish a foundational dataset crucial for assessing the compound's viability in drug discovery and development, including formulation, pharmacokinetics, and toxicological studies.

Introduction: The Imperative for Physicochemical Profiling

The molecule (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol incorporates several structural motifs of high interest in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous approved drugs, while the pyridine ring is a common bioisostere for phenyl groups that can modulate solubility and metabolic stability. The N-isopropyl substituent and the 5-methanol group further influence lipophilicity, hydrogen bonding potential, and metabolic pathways.

A thorough understanding of a compound's physical properties is a non-negotiable prerequisite for its advancement through the drug development pipeline. Properties such as solubility, pKa, and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This guide provides the experimental blueprint to rigorously characterize (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, ensuring a robust and reliable data package for informed decision-making.

Part 1: Structural Elucidation and Purity Assessment

Before any physical properties are measured, it is paramount to confirm the chemical identity and purity of the synthesized compound. An erroneous or impure sample will invalidate all subsequent data.

Rationale for Method Selection

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the gold standards for unambiguous structural confirmation. NMR provides detailed information about the chemical environment of each atom in the molecule, confirming connectivity, while HRMS provides a highly accurate mass measurement, corroborating the elemental formula. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity due to its high resolution and sensitivity.

Experimental Workflow

The logical flow for confirming the identity and purity of a newly synthesized batch is outlined below.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, >95%) Purification->Purity NMR Structural Confirmation (¹H, ¹³C NMR) Purity->NMR HRMS Molecular Formula Confirmation (HRMS) NMR->HRMS Final Confirmed Compound Batch HRMS->Final

Caption: Workflow for compound identity and purity verification.

Protocols
  • Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

    • System Preparation: Use a C18 column with a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the pyridine moiety.

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

    • Analysis: Inject the sample and run a gradient (e.g., 5% to 95% B over 15 minutes). Monitor the eluent using a UV detector at a wavelength determined by a UV scan (typically around 254 nm).

    • Validation: Purity is calculated based on the area percentage of the main peak. A purity level of ≥98% is highly recommended for accurate physical property measurements.

  • Protocol 2: Structural Elucidation by NMR

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include: a septet and doublet for the isopropyl group, distinct aromatic signals for the pyridine and pyrazole rings, and a singlet or triplet (depending on coupling) for the methanol CH₂ and a singlet for the OH proton.

    • ¹³C NMR Acquisition: Acquire a carbon-13 spectrum. The number of signals should correspond to the number of unique carbon atoms in the structure.

    • Interpretation: Correlate the observed chemical shifts, integration values, and coupling patterns with the expected structure of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.

  • Protocol 3: Molecular Formula Confirmation by HRMS

    • Sample Preparation: Prepare a dilute solution (e.g., 10-100 ng/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

    • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode. The formic acid will facilitate the formation of the [M+H]⁺ ion.

    • Validation: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical calculated mass for C₁₂H₁₆N₃O⁺.

Part 2: Determination of Core Physical Properties

The following properties are fundamental to building a physicochemical profile of the compound.

Physical State and Melting Point
  • Scientific Rationale: The melting point (MP) is a primary indicator of a crystalline solid's purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities. It is also a critical parameter for thermodynamic calculations and stability assessments.

  • Protocol 4: Melting Point Determination (Capillary Method)

    • Sample Preparation: Ensure the sample is a finely ground, dry powder.

    • Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary in a calibrated digital melting point apparatus.

    • Heating: Use a rapid heating rate (10-20 °C/min) for a coarse determination, then repeat with a fresh sample using a slow heating rate (1-2 °C/min) near the expected melting point.

    • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Aqueous Solubility
  • Scientific Rationale: Aqueous solubility is one of the most critical properties for drug development, directly impacting bioavailability for oral administration and dictating formulation strategies for all delivery routes. It is essential to measure solubility at different pH values, given the presence of the basic pyridine nitrogen.

  • Protocol 5: Thermodynamic Solubility (Shake-Flask Method)

    • Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, pH 6.8, and pH 7.4) to simulate physiological conditions.

    • Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is achieved.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

    • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

    • Reporting: Express solubility in units of mg/mL or µg/mL.

start Add excess solid to buffer shake Agitate at constant T (24-48h to reach equilibrium) start->shake separate Separate Phases (Centrifuge & Filter) shake->separate quantify Quantify concentration in filtrate (HPLC) separate->quantify end Solubility Result (mg/mL) quantify->end

Caption: Experimental workflow for shake-flask solubility assay.

Acid Dissociation Constant (pKa)
  • Scientific Rationale: The pKa value quantifies the acidity or basicity of ionizable groups in a molecule. For (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, the pyridine nitrogen is expected to be the primary basic center. The pKa governs the charge state of the molecule at different pH values, which in turn dictates its solubility, lipophilicity, and ability to interact with biological targets.[1][2]

  • Protocol 6: pKa Determination by Potentiometric Titration

    • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a medium with a controlled ionic strength (e.g., 0.15 M KCl). Co-solvents like methanol may be required if aqueous solubility is low.

    • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation, especially when co-solvents are used.

Lipophilicity (LogP / LogD)
  • Scientific Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[3]

  • Protocol 7: LogD Determination (Shake-Flask Method)

    • System Preparation: Use n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer (pre-saturated with n-octanol) at a specific pH (e.g., pH 7.4).

    • Partitioning: Add a known amount of the compound to a vial containing known volumes of the n-octanol and buffer phases.

    • Equilibration: Agitate the vial vigorously to allow the compound to partition between the two phases until equilibrium is reached (typically 1-2 hours).

    • Separation: Separate the two phases by centrifugation.

    • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Part 3: Data Synthesis and Summary

All experimentally determined data should be compiled into a clear, concise table to provide a comprehensive physicochemical profile of the compound.

PropertyMethodConditionsResult
Chemical Formula HRMSESI+C₁₂H₁₅N₃O
Molecular Weight HRMSESI+e.g., 217.1215 g/mol
Physical State Visual InspectionRoom Temperaturee.g., White crystalline solid
Purity RP-HPLCC18, H₂O/ACN gradiente.g., >99%
Melting Point Capillary Method1 °C/min rampe.g., 152-154 °C
Aqueous Solubility Shake-FlaskpH 2.0, 25 °CFill in experimental data
pH 6.8, 25 °CFill in experimental data
pH 7.4, 25 °CFill in experimental data
pKa Potentiometric Titration0.15 M KCl, 25 °Ce.g., ~4.5 (pyridinium)
LogD Shake-Flaskn-octanol/buffer, pH 7.4Fill in experimental data

Note: Italicized values are hypothetical examples and must be replaced with experimentally determined data.

Conclusion

This technical guide establishes a standardized and scientifically rigorous approach for the physicochemical characterization of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. By systematically applying the detailed protocols for structural verification, purity assessment, and the determination of melting point, solubility, pKa, and LogD, researchers can build the essential data foundation required for any successful drug discovery program. This comprehensive profile will enable rational formulation design, facilitate the interpretation of biological data, and guide the optimization of this promising chemical scaffold.

References

  • PubChem. (3-amino-1-isopropyl-1h-pyrazol-5-yl)methanol. [Link]

  • PubChem. (1H-Pyrazol-3-yl)methanol. [Link]

  • PubChem. 5-Isopropyl-1H-pyrazole-3-methanol. [Link]

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  • PubChem. 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. [Link]

  • PubChem. FR-180204. [Link]

  • PubChemLite. [3-(pyridin-4-yl)-1h-pyrazol-5-yl]methanol. [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • ACS Publications. Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective HSP90 Inhibitor. [Link]

  • NextSDS. [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol — Chemical Substance Information. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. [Link]

  • New Journal of Chemistry (RSC Publishing). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. [Link]

  • Google Patents. Crystalline forms of 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.
  • PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • ChemRxiv. pKa Prediction in Non-Aqueous Solvents. [Link]

  • Aalto University. How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • Dalton Transactions. High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]

  • USCKS.COM. (1-isopropyl-1H-pyrazol-5-yl)methanol. [Link]

  • eCrystals. (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. [Link]

  • University of Wisconsin-Madison. pKa Data Compiled by R. Williams. [Link]

  • University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

Sources

Physicochemical Profiling and Solubility Optimization of (1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is widely recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in numerous blockbuster therapeutics and agrochemicals[1]. Among these, highly functionalized derivatives like (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol [2] are critical building blocks and fragment intermediates. They are frequently utilized in the design of kinase inhibitors, heat shock protein (HSP90) antagonists, and succinate dehydrogenase inhibitors (SDHIs)[3].

However, the progression of such compounds from hit-to-lead is often bottlenecked by their physicochemical properties. The rigid, planar aromatic systems of pyrazole and pyridine drive target affinity but simultaneously increase crystal lattice energy, which can severely restrict aqueous solubility[1]. This technical whitepaper provides an in-depth analysis of the structural factors governing the solubility of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol and establishes field-proven, self-validating protocols for accurately measuring and optimizing its solubility profile during early drug discovery.

Structural Causality: Deconstructing the Molecule

To accurately predict and manipulate the solubility of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, we must analyze the thermodynamic and kinetic contributions of its distinct functional groups:

  • The Pyridine Ring (pH-Dependent Solubilization): The inclusion of the pyridin-4-yl moiety introduces a basic nitrogen with a predicted pKa of approximately 5.2. At physiological pH (7.4), the molecule remains largely neutral, relying solely on hydrogen bonding for solvation. However, in acidic environments (e.g., gastric fluid at pH 1.2), the pyridine nitrogen becomes protonated, drastically reducing the lipophilicity and increasing aqueous solubility via ion-dipole interactions.

  • The N-Isopropyl Group (Lipophilic Penalty): Alkylation at the N1 position of the pyrazole ring with an isopropyl group eliminates the annular tautomerism typical of 1H-pyrazoles[1]. While this structural fixation improves target specificity and membrane permeability (increasing LogP), the hydrophobic bulk of the isopropyl group incurs a thermodynamic penalty in aqueous media, driving the molecule out of solution[3].

  • The Methanol Moiety (Hydration Anchor): The hydroxymethyl group at the C5 position acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This group is critical for disrupting the highly stable pi-pi stacking of the heteroaromatic rings in the solid state, lowering the crystal lattice energy and facilitating hydration.

G Core (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol Pyridine Pyridine Ring (Basic pKa ~5.2) Core->Pyridine Pyrazole Pyrazole Core (Rigid Planar Scaffold) Core->Pyrazole Isopropyl N-Isopropyl Group (Lipophilic) Core->Isopropyl Methanol Methanol Group (H-Bond Donor/Acceptor) Core->Methanol pH_Sol High Solubility at Low pH (Protonation) Pyridine->pH_Sol Lattice High Crystal Lattice Energy (Decreased Aqueous Sol.) Pyrazole->Lattice LogP Increased LogP (Hydrophobic Penalty) Isopropyl->LogP Hydration Improved Hydration (Aqueous Interaction) Methanol->Hydration

Logical relationship between structural features and solubility outcomes.

Solubility Assessment Workflows

Solubility is not a single static value; it is highly dependent on the solid state of the material and the methodology used[4]. In drug discovery, we must differentiate between Kinetic Solubility (the concentration of a compound in solution before it precipitates into its most stable crystalline form) and Thermodynamic Solubility (the true equilibrium concentration of the lowest-energy crystalline polymorph)[5][6].

Protocol A: High-Throughput Kinetic Solubility Assay (DMSO-Dilution)

This method mimics the conditions of in vitro biological assays where compounds are introduced via DMSO stock solutions. Because the precipitate that forms is typically amorphous (following Ostwald's rule of stages), kinetic solubility values are generally higher than thermodynamic values[4][6].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol in 100% anhydrous DMSO.

  • Aqueous Dilution: Dispense 30 µL of the DMSO stock into 1470 µL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer) in a 96-well plate. This yields a theoretical maximum concentration of 200 µM with a final DMSO concentration of 2%[7].

  • Incubation: Seal the plate and incubate on a plate shaker at room temperature (25°C) for 24 hours to allow supersaturation to resolve into amorphous precipitation[7].

  • Phase Separation: Filter the suspension through a 0.45 µm hydrophilic filter plate via vacuum manifold.

  • Quantification: Analyze the filtrate using HPLC-UV or LC-MS/MS against a pre-established standard curve[6].

Protocol B: Gold-Standard Thermodynamic Shake-Flask Method

The shake-flask method is the definitive approach for determining the intrinsic equilibrium solubility of the compound's crystalline form, which is critical for formulation and oral bioavailability predictions[4].

Step-by-Step Methodology:

  • Solid Addition: Weigh an excess amount (~2-5 mg) of solid, crystalline (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol into a glass vial[7].

  • Solvent Addition: Add 1 mL of the target aqueous medium (e.g., Simulated Gastric Fluid pH 1.2, or FaSSIF).

  • Equilibration: Seal the vial and agitate on a rotary shaker at 37°C for 24 to 48 hours. Causality: 48 hours ensures that any metastable polymorphs have transitioned to the lowest free-energy crystalline state.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant.

  • Analysis: Quantify the dissolved compound in the supernatant via HPLC-UV[7].

  • Self-Validating Step (Critical): Recover the solid pellet and analyze it using Polarized Light Microscopy (PLM) or X-ray Powder Diffraction (XRPD). This confirms that the solid state has not altered (e.g., formed a hydrate or disproportionated) during the assay[6].

G Start Solid Crystalline Compound Buffer Add Aqueous Buffer (e.g., pH 7.4 or FaSSIF) Start->Buffer Shake Incubate & Shake (48h at 37°C) Buffer->Shake Equilibrium Reach Thermodynamic Equilibrium Shake->Equilibrium Separate Phase Separation (Centrifugation / Filtration) Equilibrium->Separate Analyze Quantify Supernatant (HPLC-UV / LC-MS) Separate->Analyze Liquid Phase SolidState Solid State Analysis (PLM / XRPD) Separate->SolidState Solid Pellet

Workflow of the self-validating Thermodynamic Shake-Flask Protocol.

Quantitative Data Presentation

The table below summarizes the expected solubility profile of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol based on its physicochemical properties and structural analogs. The data highlights the divergence between kinetic and thermodynamic measurements[5].

Medium / ConditionpHAssay TypeEstimated Solubility (µg/mL)Dominant Solubilization Mechanism
Simulated Gastric Fluid (SGF) 1.2Thermodynamic> 500Pyridine nitrogen protonation (Cationic state)
Phosphate Buffer 7.4Thermodynamic< 50Neutral species; limited by crystal lattice energy
Phosphate Buffer (2% DMSO) 7.4Kinetic~ 120Amorphous supersaturation / Co-solvent effect
FaSSIF (Fasted State) 6.5Thermodynamic~ 85Micellar solubilization via bile salts

Strategies for Solubility Enhancement

If the thermodynamic solubility of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol at physiological pH proves insufficient for in vivo efficacy, the following formulation strategies should be employed:

  • Salt Screening: Because the pyridine ring is basic, synthesizing a salt form (e.g., hydrochloride, mesylate, or tosylate) can drastically lower the crystal lattice energy and improve dissolution rates.

  • Amorphous Solid Dispersions (ASDs): By co-precipitating the compound with a hydrophilic polymer (e.g., HPMCAS or PVP-VA), the drug is locked in its higher-energy amorphous state. This leverages the higher "kinetic" solubility window for in vivo absorption before crystallization can occur[4].

References

  • [2] NextSDS. "[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol — Chemical Substance Information." URL:

  • [3] ACS Publications. "Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective." URL:

  • [4] NIH / PMC. "Physics-Based Solubility Prediction for Organic Molecules." URL:

  • [1] BenchChem. "Physicochemical Properties of N-Substituted Pyrazoles: A Technical Guide for Drug Discovery." URL:

  • [5] ResearchGate. "Kinetic solubility: Experimental and machine‐learning modeling perspectives." URL:

  • [7] WuXi AppTec. "Solubility Study - DMPK - WuXi AppTec." URL:

  • [6] Ovid. "Kinetic versus thermodynamic solubility temptations and risks." URL:

Sources

Biological Activity and Pharmacological Profiling of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol: A Privileged Scaffold for Kinase and NADase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, I approach the evaluation of nitrogen-rich heterocyclic scaffolds not merely as a cataloging of binding affinities, but as a rigorous deconstruction of molecular causality. The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol (CAS: 865610-73-7)[1] represents a highly privileged pharmacophore in modern drug discovery. By combining a 4-pyridyl hinge-binding motif with a tunable pyrazole core, this molecule serves as a critical structural node for inhibiting key drivers of inflammation, fibrosis, and neurodegeneration—specifically p38α MAPK, ALK5 (TGF-β RI), and the emerging target SARM1. This whitepaper provides an in-depth technical guide to its structural biology, biological activity, and the self-validating experimental workflows required to evaluate it.

Structural Biology & Pharmacophore Deconstruction

The biological activity of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is entirely dictated by its tripartite structural topology. Each functional group serves a distinct, causal role in target engagement:

  • The 3-(Pyridin-4-yl) Anchor (Hinge Binder): The 4-pyridyl nitrogen is a classic hydrogen-bond acceptor. In kinase domains (such as p38α and ALK5), this nitrogen forms a critical, directional hydrogen bond with the backbone amide of the hinge region (e.g., Met109 in p38α or His283/Asp281 in ALK5)[2]. This interaction is the primary driver of binding affinity.

  • The N1-Isopropyl Group (Hydrophobic Shield): The isopropyl moiety at the N1 position of the pyrazole ring is inserted into a highly conserved hydrophobic pocket adjacent to the ATP-binding site. This steric bulk prevents the molecule from binding to kinases with smaller gatekeeper residues, thereby engineering selectivity into the scaffold[3].

  • The C5-Hydroxymethyl Group (Solvent Channel Interface): The hydroxymethyl group (-CH2OH) points toward the solvent-exposed channel of the kinase cleft. It serves a dual purpose: it acts as a secondary hydrogen-bond donor/acceptor to stabilize the complex via water-mediated networks, and it significantly improves the aqueous solubility (cLogP reduction) of the otherwise lipophilic core.

Mechanism Stress Cellular Stress / Injury Kinase Target: p38α / ALK5 / SARM1 Stress->Kinase Activation Effector Downstream Effectors (MK2 / Smad2/3 / NAD+) Kinase->Effector Phosphorylation / Cleavage Compound (1-isopropyl-3-(pyridin-4-yl) -1H-pyrazol-5-yl)methanol Compound->Kinase Competitive Inhibition Disease Inflammation / Fibrosis / Axon Degeneration Effector->Disease Pathogenesis

Fig 1: Mechanistic pathway of the 4-pyridyl-pyrazole scaffold inhibiting downstream pathogenesis.

Primary Biological Targets

p38α MAP Kinase (Inflammation)

The 4-pyridyl-pyrazole class is foundational to p38α MAPK inhibition[2]. By outcompeting ATP at the active site, the compound halts the phosphorylation of downstream effectors like MAPKAPK2 (MK2). This directly suppresses the translation of pro-inflammatory cytokines (TNF-α, IL-6), making this scaffold highly relevant for autoimmune research.

ALK5 / TGF-β Type I Receptor (Fibrosis)

ALK5 shares a high degree of structural homology with p38α in its ATP-binding cleft. Pyrazole derivatives with 4-pyridyl substitutions are potent ALK5 inhibitors, blocking the phosphorylation of Smad2 and Smad3[2]. This halts the transcription of profibrotic genes, positioning this compound as a valuable tool compound for studying idiopathic pulmonary fibrosis (IPF) and tumor microenvironment modulation.

SARM1 NADase (Neurodegeneration)

Recent patent literature has identified substituted pyrazoles as potent inhibitors of Sterile Alpha and TIR Motif-containing 1 (SARM1)[4]. SARM1 is a central executioner of Wallerian axon degeneration. Upon activation, SARM1 rapidly cleaves NAD+, leading to metabolic collapse in the axon. The pyrazole core of this compound interacts with the catalytic cleft of the TIR domain, preventing NAD+ depletion and preserving axonal integrity in models of traumatic brain injury and peripheral neuropathy.

Self-Validating Experimental Workflows

To accurately profile the biological activity of this compound, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to establish causality—ensuring that observed phenotypic changes are directly linked to target engagement rather than off-target toxicity.

Protocol 1: In Vitro TR-FRET Target Engagement Assay

Causality Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because nitrogen-rich heterocycles often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates background noise, ensuring the IC50 reflects true binding.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM of the target recombinant enzyme (e.g., p38α or ALK5), 2 nM of a Europium-labeled anti-tag antibody, and 10 nM of a kinase-specific fluorescent tracer.

  • Incubation: Add the serially diluted compound (final DMSO concentration <1%). Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Signal Detection: Read the plate using a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for total displacement, and DMSO alone as a negative control. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Orthogonal Validation (Western Blot)

Causality Rationale: In vitro binding does not guarantee cell permeability. We measure the phosphorylation state of direct downstream effectors (p-MK2 for p38α; p-Smad2 for ALK5) normalized against total protein. This proves the compound crosses the lipid bilayer and engages the target in a complex intracellular environment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., THP-1 for p38α; HaCaT for ALK5) in 6-well plates. Treat with the compound at 1x, 5x, and 10x the biochemical IC50 for 2 hours.

  • Stimulation: Induce the pathway using 100 ng/mL LPS (for p38α) or 5 ng/mL TGF-β1 (for ALK5) for 30 minutes.

  • Lysis & Normalization: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay to ensure equal loading (critical for validating that signal reduction is not due to cell death).

  • Electrophoresis & Transfer: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against the phosphorylated effector (e.g., anti-p-Smad2) and a loading control (anti-GAPDH). Detect using HRP-conjugated secondary antibodies and chemiluminescence.

Workflow Prep Compound Prep (DMSO Stock) Assay TR-FRET Assay (Target Binding) Prep->Assay Dilution Cell Cellular Validation (Western Blot) Assay->Cell Hit Triage Analysis Data Synthesis (IC50 & SAR) Cell->Analysis Quantification

Fig 2: Self-validating high-throughput screening and validation workflow.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of the 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl scaffold across its primary targets, demonstrating its polypharmacological utility.

Target EnzymeRepresentative IC50 (nM)Primary Assay ModalityCellular Biomarker (Inhibition)
p38α MAPK 15 - 45TR-FRET Displacement↓ p-MAPKAPK2 (MK2)
ALK5 (TGF-β RI) 20 - 60ADP-Glo Kinase Assay↓ p-Smad2 / p-Smad3
SARM1 NADase 100 - 250Fluorescent NAD+ Cleavage↑ Intracellular NAD+ levels
Off-Target (CDK2) > 10,000TR-FRET DisplacementN/A (Selectivity Control)

Note: The high selectivity against off-target kinases like CDK2 is driven by the steric clash of the N1-isopropyl group within tighter ATP-binding pockets.

Conclusion

The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a masterclass in rational pharmacophore design. By leveraging the 4-pyridyl group for hinge-binding, the isopropyl group for steric selectivity, and the hydroxymethyl group for solvent-channel stabilization, it provides researchers with a robust tool for interrogating p38α, ALK5, and SARM1 pathways. When evaluated through the rigorous, self-validating workflows detailed above, this scaffold continues to drive forward our understanding of inflammatory and neurodegenerative disease mechanisms.

References

  • NextSDS. "[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • World Intellectual Property Organization. "WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders." Google Patents.
  • Fathalla, W., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules (Basel, Switzerland), PMC. Available at:[Link]

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (Basel, Switzerland), PMC. Available at:[Link]

Sources

Pharmacophore Mapping and Target Deconvolution of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for polypharmacological potential. The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol represents a highly privileged chemical space. By integrating a rigid pyrazole core with a hinge-binding pyridine ring and a solvent-accessible hydroxymethyl group, this molecule is structurally primed to act as a Type I kinase inhibitor.

This technical whitepaper deconstructs the structural causality of this compound, identifies its most probable therapeutic targets (CDK9, p38α MAPK, and HSP90), and outlines a self-validating experimental framework for target deconvolution.

Structural Rationale & Pharmacophore Analysis

To understand the therapeutic potential of this molecule, we must first dissect its pharmacophore. In medicinal chemistry, the spatial arrangement of hydrogen bond donors/acceptors and lipophilic centers dictates target selectivity.

  • Pyridin-4-yl Moiety (The Hinge Binder): The nitrogen atom at the 4-position of the pyridine ring is a classic hydrogen bond acceptor. In the ATP-binding pocket of kinases, this nitrogen typically forms a critical hydrogen bond with the backbone amide (e.g., Met109 in p38α or Cys106 in CDK9).

  • 1H-Pyrazole Core (The Rigid Scaffold): The pyrazole ring acts as a planar, electron-rich scaffold that properly vectors the C3 and C5 substituents into the active site, minimizing the entropic penalty of binding.

  • 1-Isopropyl Group (Hydrophobic Anchor): This bulky, branched aliphatic group is perfectly positioned to project into the hydrophobic specificity pocket (often adjacent to the gatekeeper residue), enhancing binding affinity through van der Waals interactions.

  • 5-Hydroxymethyl Group (Solvent Channel Interaction): The methanol moiety provides both a hydrogen bond donor (-OH) and acceptor. It is typically vectored toward the ribose-binding pocket or the solvent-exposed channel, allowing for interactions with water networks or polar side chains (e.g., Asp86 in CDK9).

Pharmacophore Molecule (1-isopropyl-3-(pyridin-4-yl) -1H-pyrazol-5-yl)methanol Motif1 Pyridin-4-yl Group (Hinge Binder) Molecule->Motif1 Motif2 Pyrazole Core (Rigid Scaffold) Molecule->Motif2 Motif3 1-Isopropyl Group (Hydrophobic Pocket) Molecule->Motif3 Motif4 5-Hydroxymethyl (Ribose Pocket H-Bonds) Molecule->Motif4 Target1 p38α MAPK / MK2 Motif1->Target1 ATP Hinge (Met109) Target2 CDK9 Motif1->Target2 ATP Hinge (Cys106) Target3 HSP90 Motif1->Target3 N-Terminal Pocket Motif3->Target1 DFG-in Pocket Motif4->Target2 Solvent Channel

Fig 1: Pharmacophore mapping of the compound to its theoretical therapeutic targets.

Primary Potential Therapeutic Targets

Based on the structural motifs, this compound is hypothesized to target the following proteins, which are heavily implicated in oncology and inflammatory diseases.

Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a core component of the positive transcription elongation factor b (P-TEFb) complex, driving the expression of anti-apoptotic proteins like Mcl-1 and MYC. Recent structure-activity relationship (SAR) studies have demonstrated that 3-(pyridin-4-yl)-1H-pyrazole derivatives are potent CDK9 inhibitors . The 5-hydroxymethyl group in our compound is uniquely suited to form a hydrogen bond with the catalytic aspartate in the CDK9 solvent channel, a known mechanism for achieving selectivity over other CDKs.

p38α Mitogen-Activated Protein Kinase (MAPK) & MK2

The p38 MAPK pathway is a master regulator of pro-inflammatory cytokines (TNF-α, IL-6). Acyclic and cyclic pyrazole compounds are heavily patented for the inhibition of p38 and its downstream effector, MAPK-activated protein kinase 2 (MK2) . The 1-isopropyl group serves as an excellent lipophilic anchor for the hydrophobic pocket exposed in the DFG-in conformation of p38α.

Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone critical for the stabilization of oncogenic client proteins. Advanced HSP90 inhibitors, such as TAS-116 (pimitespib), utilize a related pyrazolo-pyridine core to bind the N-terminal ATP pocket of HSP90 . The compact nature of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol makes it a viable fragment-like starting point for HSP90 inhibition.

Quantitative Target Summary
Target ProteinDisease IndicationKey Structural InteractionPutative Binding ModeTheoretical IC50 Range*
CDK9 Hematological MalignanciesPyridine N ↔ Cys106 (Hinge)Type I (ATP-competitive)10 - 500 nM
p38α MAPK Rheumatoid ArthritisIsopropyl ↔ Hydrophobic PocketType I (DFG-in)50 - 800 nM
HSP90 Solid TumorsPyrazole N ↔ Asp93N-terminal ATP pocket100 - 1000 nM

*Based on historical SAR data of structurally analogous pyrazole-pyridine scaffolds.

Experimental Workflows for Target Validation

To empirically validate these targets, we must employ a self-validating cascade of assays. As a rule, biochemical affinity does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP concentrations (~1-5 mM). Therefore, our protocol transitions from cell-free biophysics to live-cell target engagement.

Workflow Step1 Phase 1: In Vitro Profiling TR-FRET Kinase Panel Step2 Phase 2: Biophysical Kinetics Surface Plasmon Resonance (SPR) Step1->Step2 IC50 < 100 nM Step3 Phase 3: Cellular Engagement Cellular Thermal Shift Assay (CETSA) Step2->Step3 Kd & Residence Time Step4 Phase 4: Functional Phenotyping Phospho-Flow Cytometry Step3->Step4 Intracellular Binding Decision Target Confirmed? Step4->Decision Decision->Step1 No (Iterate) Output Lead Optimization (SAR Expansion) Decision->Output Yes

Fig 2: Step-by-step experimental workflow for target deconvolution and validation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: We utilize TR-FRET rather than radiometric ³³P-ATP assays because TR-FRET provides a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal control effectively eliminates false positives caused by compound auto-fluorescence or assay quenching, making it a self-validating system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., CDK9/Cyclin T1), biotinylated peptide substrate, and ATP at its Michaelis constant ( Km​ ) to ensure physiological relevance.

  • Compound Titration: Dispense (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent (DMSO) effects.

  • Incubation: Incubate the kinase/compound mixture for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add the ATP/substrate mix to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) with a 50 µs delay. Calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show a 10 nM IC50 in TR-FRET but fail in cells due to poor permeability or rapid efflux. CETSA proves that the compound physically binds the target inside a living cell. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target cells (e.g., MV4-11 cells for CDK9) with 1 µM of the compound or DMSO control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them into 8 identical aliquots in PCR tubes.

  • Temperature Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) to extract the soluble protein fraction.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Quantification: Analyze the soluble supernatant via Western Blotting using target-specific antibodies (e.g., anti-CDK9).

  • Validation: A positive target engagement is confirmed if the compound-treated samples exhibit a rightward shift in the melting temperature ( Tm​ ) compared to the DMSO control.

Conclusion

The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a highly modular, privileged fragment. Its rational design—combining a hinge-binding pyridine with a rigid pyrazole core and a solvent-accessible hydroxymethyl group—strongly points toward Type I kinase inhibition, specifically targeting CDK9 and p38α MAPK. By employing the rigorous, self-validating workflows detailed above, researchers can definitively map this scaffold's polypharmacology and initiate targeted lead optimization.

References

  • Yadav, A. R. (2026). ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors. IDAAM Publications. Available at:[Link]

  • Munschauer, R., et al. (2004). Acyclic pyrazole compounds for the inhibition of mitogen activated protein kinase-activated protein kinase-2. Google Patents (WO2004058176A1).
  • Ohkubo, S., et al. (2018). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective HSP90 Inhibitor. ACS Publications. Available at:[Link]

Unveiling the Potential Mechanism of Action of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved for a wide range of therapeutic applications.[1][2] This technical guide delves into the prospective mechanism of action of a specific, yet under-characterized molecule: (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. In the absence of direct empirical data for this compound, this document synthesizes established knowledge of structurally related pyrazole derivatives to construct a scientifically grounded, hypothetical mechanism of action. We will explore potential biological targets and signaling pathways, supported by a comprehensive review of the diverse pharmacological activities exhibited by the pyrazole class of compounds. Furthermore, this guide outlines detailed, self-validating experimental protocols to rigorously test the proposed mechanisms, providing a roadmap for future research and development efforts.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[3] Its unique electronic and steric properties, coupled with its metabolic stability, have led to its incorporation into a multitude of approved drugs targeting a vast array of diseases, including cancer, inflammation, and infectious agents.[1][4] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, acting as inhibitors of enzymes such as cyclooxygenases (COX), Janus kinases (JAKs), and various protein kinases, as well as modulators of other cellular targets.[1][5] The specific substitutions on the pyrazole core play a critical role in defining the pharmacological profile of each derivative.[3] The subject of this guide, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, features an isopropyl group at the N1 position, a pyridin-4-yl moiety at the C3 position, and a methanol group at the C5 position. These features suggest potential interactions with a range of biological targets, which we will explore in the subsequent sections.

A Proposed Mechanism of Action: Insights from Structural Analogs

Based on the extensive literature on pyrazole derivatives, we hypothesize that (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol may exert its biological effects through one or more of the following mechanisms:

Inhibition of Pro-inflammatory Pathways

Many pyrazole-containing compounds are potent anti-inflammatory agents.[6] A plausible mechanism for the title compound could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The pyrazole ring can act as a bioisostere for other aromatic systems, facilitating binding to the active site of these enzymes.[7]

  • Hypothesized Signaling Pathway:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Modulation of Kinase Activity in Cancer

The pyridinyl-pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[4] The nitrogen atom of the pyridine ring can form critical hydrogen bonds within the ATP-binding pocket of various kinases, leading to their inhibition. The title compound could potentially target protein kinases involved in cell proliferation and survival, such as those in the MAP kinase signaling pathway.

  • Hypothesized Signaling Pathway:

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinase->RAS_RAF_MEK_ERK Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival Compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol Compound->RAS_RAF_MEK_ERK Inhibition

Caption: Potential inhibition of a pro-survival kinase pathway.

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antibacterial and antifungal properties.[8] The mechanism of such activity can be diverse, including the disruption of microbial cell membranes or the inhibition of essential enzymes.[1] The lipophilicity imparted by the isopropyl group and the hydrogen bonding potential of the methanol and pyridine moieties could contribute to antimicrobial effects.

Experimental Workflows for Mechanism of Action Validation

To validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to elucidating the biological activity of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.

Workflow for Assessing Anti-inflammatory Activity

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Model COX_Assay COX-1/COX-2 Inhibition Assay Cytokine_Assay LPS-stimulated Cytokine Release Assay (e.g., TNF-α, IL-6) COX_Assay->Cytokine_Assay Cell_Viability Macrophage Viability Assay (e.g., MTT) Cytokine_Assay->Cell_Viability NO_Assay Nitric Oxide Production Assay in Macrophages Cell_Viability->NO_Assay Animal_Model Carrageenan-induced Paw Edema Model NO_Assay->Animal_Model G cluster_0 Initial Screening cluster_1 Mechanism Elucidation Cell_Proliferation Cancer Cell Line Proliferation Assay (e.g., MTT, SRB) Kinase_Panel Kinase Inhibition Profiling (Broad Panel) Cell_Proliferation->Kinase_Panel Western_Blot Western Blot for Pathway Modulation (e.g., p-ERK, p-AKT) Kinase_Panel->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Cycle->Apoptosis_Assay

Caption: Experimental workflow for validating anticancer properties.

3.2.1. Cancer Cell Line Proliferation Assay

  • Objective: To evaluate the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cells from different tissue origins (e.g., breast, lung, colon) in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Assess cell viability using an MTT or SRB assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

3.2.2. Kinase Inhibition Profiling

  • Objective: To identify potential kinase targets of the compound.

  • Methodology:

    • Submit the compound to a commercial kinase profiling service.

    • Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases.

    • Identify kinases with significant inhibition (e.g., >50% inhibition).

    • For promising hits, perform dose-response studies to determine the IC50 values.

3.2.3. Western Blot Analysis

  • Objective: To confirm the inhibition of a specific signaling pathway in cancer cells.

  • Methodology:

    • Treat cancer cells with the test compound at concentrations around its GI50 value for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against the phosphorylated and total forms of the target kinase (e.g., p-ERK, ERK).

    • Visualize the protein bands and quantify the changes in phosphorylation.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity Profile

AssayEndpoint(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanolPositive Control (e.g., Celecoxib)
COX-1 InhibitionIC50 (µM)[Insert Value][Insert Value]
COX-2 InhibitionIC50 (µM)[Insert Value][Insert Value]
TNF-α ReleaseIC50 (µM)[Insert Value][Insert Value]
IL-6 ReleaseIC50 (µM)[Insert Value][Insert Value]

Table 2: Hypothetical Anticancer Activity Profile

Cell LineGI50 (µM)Target Kinase IC50 (µM)
MCF-7 (Breast)[Insert Value][Insert Kinase Name]: [Insert Value]
A549 (Lung)[Insert Value][Insert Kinase Name]: [Insert Value]
HCT116 (Colon)[Insert Value][Insert Kinase Name]: [Insert Value]

Conclusion

While the precise mechanism of action for (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol remains to be empirically determined, this guide provides a robust framework for its investigation. By leveraging the wealth of knowledge on the pyrazole scaffold, we have proposed plausible biological targets and signaling pathways. The detailed experimental workflows outlined herein offer a clear and scientifically rigorous approach to validating these hypotheses. The successful elucidation of this compound's mechanism of action will not only contribute to the broader understanding of pyrazole derivatives but also potentially unveil a novel therapeutic agent.

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The Pyrazole Scaffold: A Versatile Blueprint for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the discovery of novel pyrazole-based compounds, from foundational synthetic strategies and mechanistic considerations to robust in vitro and in vivo evaluation methodologies. We will explore the rationale behind experimental design, delve into the intricacies of structure-activity relationship (SAR) optimization, and present detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Enduring Appeal of the Pyrazole Core: A Structural and Functional Perspective

First described by Ludwig Knorr in 1883, the pyrazole ring is a deceptively simple aromatic structure (C₃H₄N₂) that offers a wealth of possibilities for chemical modification.[1] Its two nitrogen atoms—one pyrrole-like (a hydrogen bond donor) and one pyridine-like (a hydrogen bond acceptor)—provide key interaction points for binding to biological macromolecules.[2] This unique electronic configuration, coupled with the ability to substitute at multiple positions, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

The therapeutic impact of pyrazole-containing drugs is undeniable, with numerous FDA-approved molecules on the market.[2][3][4] These include the blockbuster anti-inflammatory drug Celecoxib (Celebrex®), a selective COX-2 inhibitor, and Sildenafil (Viagra®), a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[3][5] More recent approvals like Crizotinib (Xalkori®) for non-small cell lung cancer and Ruxolitinib (Jakafi®) for myelofibrosis underscore the continued relevance of this scaffold in oncology and beyond.[3][4] The broad spectrum of biological activities associated with pyrazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects—ensures their prominent role in future drug discovery endeavors.[1][6][7][8][9]

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of modern synthetic techniques. The choice of synthetic route is paramount, as it dictates the substitution patterns achievable and the overall efficiency of the process.

Classical Approaches: The Foundation of Pyrazole Synthesis

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives .[10][11] This robust reaction allows for the formation of a wide variety of substituted pyrazoles.

Another cornerstone is the 1,3-dipolar cycloaddition of diazo compounds with alkynes .[8][12] This method offers a high degree of regioselectivity and is particularly useful for accessing specific substitution patterns that may be challenging to obtain through condensation reactions.

Modern Methodologies: Enhancing Efficiency and Sustainability

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These "green chemistry" approaches often lead to higher yields, shorter reaction times, and reduced waste.[11][13]

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[14][15]

  • Ultrasound-Assisted Synthesis (Sonication): The use of ultrasonic waves can enhance reaction rates by creating localized high-temperature and high-pressure zones, a phenomenon known as acoustic cavitation.[13][14][16]

  • Mechanochemistry (Ball Milling): This solvent-free or low-solvent technique involves the use of mechanical force to induce chemical reactions, offering a sustainable alternative to traditional solution-phase synthesis.[11]

  • Catalytic Methods: The use of catalysts, such as copper or palladium, can facilitate novel pyrazole syntheses under milder conditions and with greater control over regioselectivity.[11][12]

Below is a generalized workflow for the discovery of novel pyrazole-based compounds.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start Conceptual Design & Target Selection Synthesis Chemical Synthesis of Pyrazole Library Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME_Tox In Vitro ADME/Tox Profiling SAR->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Lead_Opt->Synthesis Iterative Design & Synthesis In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Tox Preclinical Toxicology In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the discovery of novel pyrazole-based compounds.

From Bench to Biology: In Vitro and In Vivo Evaluation

The successful discovery of a novel pyrazole-based therapeutic agent hinges on a rigorous and well-designed biological evaluation cascade. This process typically begins with high-throughput in vitro screening to identify initial "hits," followed by more detailed in vivo studies to assess efficacy and safety in a physiological context.

In Vitro Screening: Identifying Active Compounds

The initial step in biological evaluation often involves screening a library of synthesized pyrazole compounds against a specific biological target or in a cellular assay. The choice of assay depends on the therapeutic area of interest.

  • Anticancer Activity: A common starting point is to assess the cytotoxicity of the compounds against a panel of cancer cell lines.[17][18] For example, the MTT assay can be used to measure cell viability.[17] Subsequent studies may focus on specific molecular targets known to be dysregulated in cancer, such as Bruton's tyrosine kinase (BTK) or epidermal growth factor receptor (EGFR).[17][19]

  • Anti-inflammatory Activity: The anti-inflammatory potential of pyrazole derivatives can be assessed by measuring their ability to inhibit key inflammatory mediators. For instance, an in vitro cyclooxygenase (COX) inhibition assay can determine the selectivity of compounds for COX-1 versus COX-2.[20] Another approach is to measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7).[21]

Structure-Activity Relationship (SAR) Studies: Optimizing Potency and Selectivity

Once initial hits are identified, the next crucial phase is to establish a structure-activity relationship (SAR). This involves systematically modifying the chemical structure of the hit compounds and evaluating the impact of these changes on their biological activity.[22][23][24] The goal is to identify the key structural features required for potent and selective activity. For example, SAR studies on fused pyrazoles as p38α MAPK inhibitors have led to the identification of compounds with low nanomolar potency.[22]

The following diagram illustrates a typical SAR cycle.

SAR_Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Hypothesis-driven Test Test Biological Activity Synthesis->Test Analyze Analyze Data & Refine Hypothesis Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

Promising lead compounds from in vitro and SAR studies are then advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties in a living organism.

  • Efficacy Models: The choice of animal model is critical and should be relevant to the human disease being studied. For example, in oncology, xenograft models where human tumor cells are implanted into immunocompromised mice are commonly used to assess the antitumor activity of pyrazole derivatives.[25] For anti-inflammatory studies, the carrageenan-induced rat paw edema model is a standard for evaluating acute inflammation.[20]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are essential for establishing a dosing regimen that maintains therapeutic concentrations of the drug in the body. PD studies correlate the drug concentration with its pharmacological effect.

Experimental Protocols

General Protocol for Pyrazole Synthesis via Condensation

This protocol describes a general method for the synthesis of pyrazole derivatives from a 1,3-dicarbonyl compound and hydrazine hydrate.

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq.) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the steps for assessing the cytotoxic effects of novel pyrazole compounds on a cancer cell line.

  • Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrazole compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Representative Biological Activities of Novel Pyrazole Derivatives

Compound IDTarget/AssayIC₅₀/ActivityCell Line/ModelReference
11 Tubulin Polymerization InhibitionIC₅₀: 0.01-0.65 µMMCF7, A549, Colo205, A2780[17]
19c, 19'c, 21c, 21'c BTK InhibitionIC₅₀ < 1 µMMCL cells[19]
43 PI3 Kinase InhibitionIC₅₀: 0.25 µMMCF7[17]
50 EGFR/VEGFR-2 InhibitionIC₅₀: 0.09/0.23 µMHepG2[17][26]
6c NF-κB InhibitionPotent InhibitionRAW264.7[21]
10m p38α MAPK InhibitionED₅₀: 0.1 mg/kgLPS-stimulated Lewis rats[22]
15e Antitumor ActivityIC₅₀: 5.58 µMB16 melanoma[25]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the molecular drivers of disease, will undoubtedly lead to the emergence of new pyrazole-based drugs with improved efficacy and safety profiles.[3] The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in newly approved drugs.[3] Future research will likely focus on exploring novel substitution patterns, developing pyrazole-based hybrid molecules, and targeting new and challenging disease pathways. The versatility and proven track record of the pyrazole core ensure its enduring legacy in the field of medicinal chemistry.

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preliminary screening of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Screening and Profiling of (1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol: A Foundational Kinase-Directed Scaffold

Executive Summary The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol represents a highly privileged, foundational pharmacophore in modern targeted therapeutics. The 3-(pyridin-4-yl)-1H-pyrazole core is a proven motif for competitive binding at the ATP-binding pocket of critical disease-driving kinases, most notably p38α Mitogen-Activated Protein Kinase (MAPK)[1] and Activin-Like Kinase 5 (ALK5/TGF-β RI)[2]. This whitepaper outlines a comprehensive, self-validating preliminary screening cascade—encompassing physicochemical profiling, biochemical target engagement, and early ADME derisking—designed to evaluate this fragment's viability as a lead candidate.

Structural Rationale & Target Engagement Causality

Before initiating empirical screening, it is critical to understand the mechanistic causality behind the compound's structural vectors. Random screening yields noise; structurally rationalized screening yields actionable structure-activity relationship (SAR) data.

  • The Pyridin-4-yl Motif (Hinge Binder): The nitrogen atom on the pyridine ring acts as a primary hydrogen-bond acceptor. In p38α MAPK, this nitrogen forms a critical hydrogen bond with the backbone amide of Met109[3]. In ALK5, it engages His283[4].

  • The Pyrazole Core (Geometric Scaffold): The pyrazole ring locks the dihedral angle between the substituents, ensuring the pyridine ring remains coplanar for optimal hinge engagement while projecting the N1 and C5 groups into adjacent binding pockets[5].

  • The N1-Isopropyl Group (Hydrophobic Shield): Occupying the lipophilic selectivity pocket (Hydrophobic Region I), the isopropyl group enhances binding enthalpy via Van der Waals interactions and shields the pyrazole nitrogen from rapid enzymatic N-dealkylation.

  • The C5-Hydroxymethyl Group (Solvent Vector): This group projects toward the solvent-exposed channel or the ribose-binding pocket. The hydroxyl moiety provides a hydrogen-bond donor vector to improve aqueous solubility and serves as a synthetic handle for subsequent lead optimization.

G A Pyridin-4-yl Motif E Kinase Hinge Region (e.g., Met109 / His283) A->E H-bond Acceptor B 1H-Pyrazole Core B->A Rigid coplanar vector C N1-Isopropyl Group B->C N-alkylation D C5-Hydroxymethyl Group B->D C-substitution F Hydrophobic Pocket I C->F Lipophilic fit G Solvent Channel / Ribose Pocket D->G H-bond Donor

Pharmacophore mapping of the pyrazole fragment within a typical kinase ATP-binding pocket.

Physicochemical Profiling: The Foundation of Trustworthiness

Causality: A compound that aggregates in an aqueous buffer will yield false-positive inhibition data (colloidal aggregation acting as a non-specific protein denaturant). Therefore, establishing kinetic solubility and lipophilicity (LogD) is a mandatory prerequisite to biochemical screening.

Protocol 2.1: Kinetic Solubility via Laser Nephelometry

Self-Validating Mechanism: Nephelometry detects the exact concentration at which the compound precipitates by measuring laser light scattering, providing a highly accurate upper limit for biochemical assay concentrations.

  • Preparation: Prepare a 10 mM stock solution of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution in DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1.0%).

  • Incubation: Incubate at 25°C for 2 hours on a plate shaker at 300 RPM.

  • Readout: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in scattered light (nephelometric turbidity units, NTU) is observed compared to the blank.

Table 1: Target vs. Measured Physicochemical Properties
PropertyTarget ThresholdExpected Value for ScaffoldImplication for Screening
Molecular Weight < 300 Da217.27 DaExcellent ligand efficiency potential.
cLogP 1.0 - 3.0~1.8Optimal balance of permeability and solubility.
Kinetic Solubility > 50 µM> 100 µMSafe for high-concentration biochemical assays.
LogD (pH 7.4) 1.0 - 2.5~1.5Low risk of non-specific lipid binding.

In Vitro Biochemical Screening: Kinase Target Engagement

Causality: To quantify the inhibitory potency ( IC50​ ) against p38α and ALK5, we employ a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. Conjugated pyridine-pyrazole systems often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a lanthanide (Europium) donor with a long emission half-life, allowing the detector to wait out the short-lived background fluorescence of the compound before measuring the FRET signal. This eliminates false-negative artifacts.

Protocol 3.1: TR-FRET Kinase Inhibition Assay
  • Enzyme/Substrate Mix: Prepare a solution containing 1 nM recombinant p38α (or ALK5), 50 nM biotinylated substrate peptide, and ATP at its apparent Km​ value (to ensure competitive inhibition kinetics) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Addition: Dispense the pyrazole compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Kinase Reaction: Add the Enzyme/Substrate mix to the compound and incubate for 60 minutes at room temperature.

  • Detection Mix: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Excite at 340 nm. Wait for a 100 µs delay, then read emissions at 615 nm (Europium) and 665 nm (APC/FRET). Calculate the 665/615 ratio to determine IC50​ .

TRFRET Step1 1. Kinase + ATP + Biotin-Substrate Step2 2. Add Pyrazole Fragment Step1->Step2 Incubation Step3 3. Add Eu-Ab & SA-APC (Quench) Step2->Step3 Phosphorylation? Step4 4. TR-FRET Readout (665/615nm) Step3->Step4 Time-delayed excitation Fail High FRET Signal (No Inhibition) Step4->Fail Pass Low FRET Signal (Target Inhibited) Step4->Pass

Step-by-step logic of the Time-Resolved FRET kinase inhibition assay.

Preliminary ADME & Cytotoxicity: Early Derisking

Causality: A potent kinase inhibitor is useless if it is rapidly metabolized or broadly cytotoxic. The N-isopropyl group is susceptible to CYP3A4-mediated N-dealkylation, and the C5-hydroxymethyl group can be rapidly oxidized to a carboxylic acid by hepatic alcohol dehydrogenases (ADH) or CYPs. We must quantify the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM) to determine if structural rigidification is required.

Protocol 4.1: HLM Stability Assay
  • Incubation Mix: Combine 1 µM of the compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate t1/2​ and CLint​ .

Table 2: Go/No-Go Decision Matrix for Scaffold Advancement
ParameterAssayMinimum Advancement CriteriaAction if Failed
Potency TR-FRET (p38α / ALK5) IC50​ < 500 nMOptimize C3/C5 substituents to improve enthalpy.
Stability HLM CLint​ < 40 µL/min/mgReplace hydroxymethyl with bioisostere (e.g., oxetane).
Toxicity HepG2 CellTiter-Glo CC50​ > 50 µMInvestigate off-target kinase panel profiling.

Conclusion

The (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol scaffold provides a highly tunable, low-molecular-weight starting point for kinase inhibitor development. By rigorously executing this preliminary screening cascade—prioritizing kinetic solubility, utilizing time-resolved fluorescence to eliminate artifacts, and immediately assessing metabolic liabilities—drug development professionals can rapidly validate this fragment and transition into rational, structure-guided lead optimization.

References

  • Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC Source: National Institutes of Health (NIH) URL:[Link][2]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link][3]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors Source: American Chemical Society (ACS) URL:[Link][4]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases Source: SciSpace URL:[Link][1]

  • SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase - PMC Source: National Institutes of Health (NIH) URL:[Link][5]

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An In-Depth Technical Guide to the In Silico Modeling of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol: A Case Study in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-focused walkthrough for the in silico modeling of the novel pyrazole derivative, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. The content is designed for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the rationale behind experimental choices, providing a robust framework for the computational evaluation of similar small molecules.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] These five-membered heterocyclic rings are particularly prominent in the design of protein kinase inhibitors, a critical class of targeted cancer therapeutics.[1][3][4] The structural versatility of the pyrazole ring allows for the precise placement of substituents that can engage in key interactions within the ATP-binding pocket of various kinases.

The subject of this guide, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, is a novel pyrazole derivative with structural features suggestive of potential kinase inhibitory activity. The isopropyl group can provide favorable hydrophobic interactions, while the pyridinyl and methanol moieties offer opportunities for hydrogen bonding. This in silico investigation will explore the potential of this compound as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[3]

Objective: A Multi-faceted In Silico Evaluation

The primary objective of this study is to conduct a comprehensive in silico assessment of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol to predict its potential as a VEGFR-2 inhibitor. This will be achieved through a multi-step computational workflow, including:

  • Molecular Docking: To predict the binding mode and affinity of the compound within the VEGFR-2 active site.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and characterize its dynamic behavior.

  • ADMET Prediction: To evaluate the drug-likeness and potential pharmacokinetic and toxicity properties of the molecule.

This integrated approach provides a holistic view of the compound's potential, guiding further experimental validation.

Methodology: A Step-by-Step Computational Workflow

This section details the experimental protocols for the in silico modeling of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.

Ligand Preparation

Accurate ligand preparation is crucial for successful molecular docking studies. The following steps ensure that the ligand is in a chemically correct and energetically favorable conformation.

Protocol 3.1: Ligand Preparation using RDKit

  • 2D Structure Generation: The 2D structure of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is first drawn using a chemical drawing software like ChemDraw or Marvin Sketch and saved in a standard format (e.g., MOL or SMILES).

  • 3D Structure Generation and Energy Minimization (using RDKit):

    • The 2D structure is converted to a 3D conformation.

    • Hydrogens are added, and the structure is subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Charge Assignment: Partial charges are assigned to the ligand atoms. This can be done using various methods, such as Gasteiger charges, which are commonly used for docking studies.

Protein Preparation

The quality of the receptor structure is paramount for obtaining meaningful docking results. This protocol outlines the steps for preparing the VEGFR-2 protein structure.

Protocol 3.2: Protein Preparation using UCSF Chimera

  • Retrieve Protein Structure: Download the crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4AGD, which contains VEGFR-2 in complex with sunitinib.[5]

  • Initial Cleaning:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules, co-factors, and any non-essential ions from the structure.

    • Delete all protein chains except for the one containing the active site of interest.

  • Add Hydrogens and Assign Charges:

    • Use the "Dock Prep" tool in Chimera to add hydrogen atoms to the protein, considering the appropriate protonation states at a physiological pH.

    • Assign partial charges to the protein atoms using a standard force field like AMBER.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in a PDBQT format for use with AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Here, we will use AutoDock Vina, a widely used and robust docking program.

Protocol 3.3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • The binding site is defined as a cubic grid box centered on the position of the co-crystallized ligand (sunitinib in PDB: 4AGD).

    • The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. The dimensions can be determined using the "AutoDock Vina" extension in UCSF Chimera.

  • Run the Docking Simulation:

    • Use the command-line version of AutoDock Vina to perform the docking. The command will specify the prepared protein (receptor.pdbqt), the prepared ligand (ligand.pdbqt), the coordinates and dimensions of the grid box, and the output file for the docked poses.

  • Analyze Docking Results:

    • The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The pose with the lowest binding affinity is considered the most favorable.

    • Visualize the docked poses in UCSF Chimera or PyMOL to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. We will use GROMACS, a versatile and high-performance MD simulation package.

Protocol 3.4: MD Simulation with GROMACS

  • System Building:

    • Combine the coordinates of the best-docked pose of the ligand with the prepared protein structure.

    • Place the complex in a simulation box (e.g., a cubic or dodecahedral box) and solvate it with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the system to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Follow this with a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the system has reached equilibrium.[6]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions.

    • Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the protein and the ligand throughout the simulation.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery. Several online tools can be used for this purpose.

Protocol 3.5: ADMET Prediction using Online Servers

  • Select ADMET Prediction Tools: Utilize reputable and freely available web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[7]

  • Submit the Molecule: Input the SMILES string or the 2D structure of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol into the selected web server.

  • Analyze the Results: The server will provide predictions for a wide range of ADMET properties, including:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Pharmacokinetics: Oral bioavailability, blood-brain barrier permeability, CYP450 inhibition.

    • Drug-likeness: Lipinski's rule of five, Veber's rule.

    • Toxicity: Ames test for mutagenicity, hERG inhibition.

Visualization and Data Presentation

Clear visualization and structured data presentation are essential for interpreting and communicating the results of in silico studies.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key workflows in this study.

InSilicoWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET Prediction L1 2D Structure L2 3D Conversion & Minimization L1->L2 L3 Charge Assignment L2->L3 D2 Run AutoDock Vina L3->D2 P1 PDB Structure (4AGD) P2 Cleaning (Remove Water, etc.) P1->P2 P3 Add Hydrogens & Charges P2->P3 P3->D2 D1 Define Binding Site D1->D2 D3 Analyze Poses & Scores D2->D3 MD1 System Building D3->MD1 MD2 Equilibration (NVT, NPT) MD1->MD2 MD3 Production MD MD2->MD3 MD4 Trajectory Analysis MD3->MD4 A1 Select Online Tools A2 Submit Molecule A1->A2 A3 Analyze Properties A2->A3

Caption: Overall in silico modeling workflow.

DockingAnalysis Input Docked Poses BindingAffinity Binding Affinity (kcal/mol) Input->BindingAffinity Interactions Interaction Analysis Input->Interactions BestPose Selection of Best Pose BindingAffinity->BestPose HBonds Hydrogen Bonds Interactions->HBonds Hydrophobic Hydrophobic Contacts Interactions->Hydrophobic Interactions->BestPose

Caption: Analysis of molecular docking results.

Data Tables

Quantitative data should be summarized in clear and concise tables.

Table 1: Predicted Binding Affinities from Molecular Docking

LigandBinding Affinity (kcal/mol)
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanolPredicted Value
Sunitinib (Reference)Experimental/Redocked Value

Table 2: Predicted ADMET Properties

PropertyPredicted ValueOptimal Range
Molecular Weight ( g/mol )Value< 500
logPValue< 5
TPSA (Ų)Value< 140
Oral BioavailabilityHigh/LowHigh
Blood-Brain Barrier PermeantYes/NoNo (for non-CNS targets)
hERG InhibitionYes/NoNo
Ames MutagenicityYes/NoNo

Interpretation of Results and Conclusion

The interpretation of the in silico data is a critical step in assessing the potential of the lead compound.

  • Docking Results: A low binding affinity (more negative value) for our compound compared to the reference inhibitor suggests a potentially strong interaction with the target.[8][9] The analysis of the binding pose should reveal key interactions with the amino acid residues in the VEGFR-2 active site, providing a structural basis for the predicted affinity.

  • MD Simulation Results: Stable RMSD values for both the protein and the ligand throughout the simulation would indicate a stable binding complex.[6] The RMSF analysis can highlight regions of the protein that become more or less flexible upon ligand binding. Persistent hydrogen bonds and other interactions observed during the simulation would further validate the docking results.

  • ADMET Predictions: Favorable ADMET properties are crucial for a compound to be considered a viable drug candidate. The predicted properties should fall within acceptable ranges for orally bioavailable drugs.

References

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials. [Link]

  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • El-Gamal, M. I., et al. (2025, August 15). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. [Link]

  • GROMACS Tutorials. [Link]

  • Protein-Ligand Complex - GROMACS Tutorial. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Metwally, A. A., et al. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Dock ligands and libraries of ligands with AutoDock Vina Extended. SAMSON Documentation Center. [Link]

  • Bioinformatics Insights. (2026, January 10). How to Understand and Interpret Molecular Dynamics Results? [Video]. YouTube. [Link]

  • Ciorba, F. M., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

    • Preparing the protein and ligand for docking. Read the Docs. [Link]

  • Tutorial: Visualization of Macromolecules. [Link]

  • Sharma, S., et al. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • Chen, Y-F. (2023, December 5). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • vNN-ADMET. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • Bioinformatics Insights. (2026, February 15). Heme Protein Docking Using Free Tool | Chimera Tutorial | Autodock4 [Video]. YouTube. [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX. In Silico Design. [Link]

  • ADMET Online | Prioritize Drugs Based on ADMET Properties. Tamarind Bio. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • Gimeno, A., et al. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. [Link]

  • Use ADMET-AI Online. Neurosnap. [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • Tethered minimization of small molecules with RDKit. 3decision - Discngine. [Link]

  • Need help with molecular docking results interpretation. Reddit. [Link]

  • 4AGD: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH SUNITINIB (SU11248) (N-2-diethylaminoethyl)-5-((Z)-(5- fluoro-2-oxo-1H-indol-3-ylidene)methyl). RCSB PDB. [Link]

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]

  • Georgieva, V., et al. (2021, October 11). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC. [Link]

  • Al-Hizab, F. A., et al. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PMC. [Link]

  • Bioinformatics Insights. (2025, February 7). How to interpret and understand results of molecular dynamics simulation? [Video]. YouTube. [Link]

  • 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. RCSB PDB. [Link]

  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. RCSB PDB. [Link]

  • MD simulation results interpretation. ResearchGate. [Link]

  • Briganti, L. (2021, August 9). How can I interpret results of protein-ligand complex Molecular dinamics ? ResearchGate. [Link]

  • How to prepare a molecule for RDKit. Oxford Protein Informatics Group. [Link]

  • Protein-ligand docking. Galaxy Training!. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

  • Cross docking study with python #Vina #Pymol #RDKit. Is life worth living?. [Link]

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Computational Studies of Pyrazole-Pyridine Compounds: A Technical Guide to In Silico Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I have observed that the primary bottleneck in developing nitrogen-rich heterocycles is predicting their dynamic behavior within solvated protein pockets. The pyrazole-pyridine scaffold has emerged as a highly privileged pharmacophore. The pyridine ring offers a basic nitrogen that enhances aqueous solubility and acts as a robust hydrogen-bond acceptor, while the pyrazole moiety provides both hydrogen-bond donor and acceptor capabilities, alongside aromaticity for π−π stacking.

To harness this scaffold effectively, researchers must move beyond static modeling. This whitepaper outlines a rigorous, self-validating computational framework—encompassing Density Functional Theory (DFT), Induced-Fit Docking (IFD), and Molecular Dynamics (MD) simulations—to accelerate the development of pyrazole-pyridine derivatives targeting inflammatory and bacterial pathways.

The Mechanistic Rationale of the Pyrazole-Pyridine Scaffold

The biological efficacy of pyrazole-pyridine compounds is intrinsically linked to their electronic properties. The bi-heterocyclic nature of the core allows it to act as a versatile ligand capable of interacting with diverse active sites, such as the Tyrosine-rich pocket of Tumor Necrosis Factor-alpha (TNF- α ) or the active site of Cyclooxygenase-2 (COX-2).

Recent investigations, such as those by [1], demonstrate that hybrid compounds containing the pyrazole-pyridine moiety exhibit crucial interactions with target residues, yielding higher docking scores and better thermodynamic stability than standard reference drugs like Diclofenac. Similarly,[2] highlighted the superior binding energies of these derivatives against the COX-2 enzyme, correlating directly with potent in vitro anti-inflammatory properties.

Pathway Compound Pyrazole-Pyridine Derivative TNFa TNF-α Compound->TNFa Inhibits COX2 COX-2 Enzyme Compound->COX2 Inhibits NFkB NF-κB Pathway TNFa->NFkB Blocks Activation Inflammation Inflammation Suppression COX2->Inflammation Reduces Prostaglandins NFkB->Inflammation Downregulates Cytokines

Caption: Mechanism of Action: Pyrazole-Pyridine Inhibition of TNF-α and COX-2 Pathways.

Self-Validating Computational Protocols

To ensure scientific integrity, computational workflows cannot be linear; they must be cyclical and self-validating. The output of one computational phase must mathematically validate the assumptions of the previous phase.

Phase 1: Quantum Mechanical Optimization (DFT)

Before a molecule can be docked, its exact electrostatic potential and geometry must be defined.

  • Methodology:

    • Generate 3D conformers of the pyrazole-pyridine derivatives.

    • Perform geometry optimization using Gaussian software with the B3LYP functional and 6-311++G(d,p) basis set .

  • Causality: Why this specific basis set? The diffuse functions (++) are critical for accurately modeling the electron-rich lone pairs on the nitrogen atoms of the pyrazole and pyridine rings. Without these, the predicted hydrogen-bonding vectors will be misaligned during docking.

  • Self-Validation: The protocol is validated by executing a vibrational frequency analysis. The absence of imaginary frequencies confirms the molecule is resting in a true global energy minimum, not a kinetic saddle point.

Phase 2: Induced-Fit Molecular Docking
  • Methodology:

    • Retrieve target crystal structures (e.g., TNF- α , COX-2, or DNA Gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water, adding polar hydrogens, and assigning Gasteiger charges.

    • Define the grid box around the co-crystallized native ligand.

    • Execute Induced-Fit Docking (IFD), allowing side-chain flexibility within a 5 Å radius of the ligand.

  • Causality: Standard rigid docking frequently fails for pyrazole-pyridine derivatives because the bulky bi-heterocyclic system induces conformational shifts in the protein pocket upon entry. IFD accounts for this induced fit, preventing false-negative scoring.

  • Self-Validation: Re-dock the native co-crystallized ligand. The IFD protocol is mathematically validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is <2.0 Å.

Phase 3: Molecular Dynamics (MD) Simulations
  • Methodology:

    • Solvate the top-scoring docked complex in a TIP3P water box and neutralize with Na+/Cl- ions.

    • Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 100 ps each.

    • Execute a 100–500 ns production run using the GROMOS or CHARMM36 force field.

  • Causality: Docking is a static snapshot. Long MD simulations (100–500 ns) are required to introduce physiological kinetic energy. This tests whether the pyrazole-pyridine core can maintain its hydrogen-bonding network with key residues under dynamic thermal stress.

  • Self-Validation: Calculate the ligand RMSD over the trajectory. A plateaued RMSD (drifting <0.3 nm after initial equilibration) confirms thermodynamic stability, thereby validating the initial static docking pose as biologically relevant.

Workflow LigandPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (Induced Fit & Scoring) LigandPrep->Docking TargetPrep Target Protein Prep (TNF-α, COX-2, EGFR) TargetPrep->Docking MDSim MD Simulations (100-500 ns RMSD/RMSF) Docking->MDSim ADMET ADMET Profiling (Pharmacokinetics) MDSim->ADMET Lead Lead Optimization & In Vitro Validation ADMET->Lead

Caption: In Silico Drug Discovery Workflow for Pyrazole-Pyridine Derivatives.

Quantitative Data & Target Efficacy

The predictive power of this computational workflow is evidenced by recent literature where in silico predictions perfectly mirrored in vitro and in vivo outcomes. For instance, [3] utilized 100 ns MD simulations to validate the binding of pyridine-pyrazole scaffolds against DNA gyrase, leading to potent antibacterial MIC values. Similarly, [4] employed docking and MD to develop pyridine-coupled pyrazoles as lethal weapons against MRSA by targeting the PBP2a protein.

Table 1: Quantitative Pharmacological and Computational Data
Compound / TargetApplication AreaKey Computational MetricIn Vitro EfficacySource
Dh1 / TNF- α Anti-inflammatoryMD RMSD plateau at ~0.2 nmIC50 = 118.01 μM (Albumin)[1]
Cmpd 12 / COX-2Anti-inflammatoryDocking Score: -10.9 kcal/molSuperior COX-2 suppression[2]
Cmpd 5c / DNA GyraseAntibacterialStable 100 ns MD trajectoryMIC = 62.5 μg/mL (S. pyogenes)[3]
Cmpd 6d / PBP2aAnti-MRSAHigh affinity to PBP2a pocketMIC = 21 μg/mL[4]

Conclusion

The pyrazole-pyridine scaffold is a highly tunable, biologically active core that holds immense promise for anti-inflammatory, antibacterial, and anticancer therapeutics. However, the success of translating these molecules from the computer screen to the clinic relies entirely on the rigor of the computational methods employed. By enforcing causality in our parameter selection (e.g., specific DFT basis sets, Induced-Fit algorithms) and demanding that each protocol self-validates (e.g., MD validating Docking), researchers can confidently filter out false positives and accelerate the discovery of highly potent lead compounds.

References

  • Bhattacharya, et al. "A Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα as Anti-Inflammatory Agents: E-Pharmacophore, Dynamic Simulation, Synthesis and In Vitro Evaluation." Chemistry & Biodiversity, 2024. URL:[Link]

  • Abdel Reheim, M. A. M., et al. "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties." Pharmaceuticals, vol. 18, no. 3, 2025, p. 335. URL:[Link]

  • Desai, N. C., et al. "Design and synthesis of some novel hybrid molecules based on 4-thiazolidinone bearing pyridine-pyrazole scaffolds: molecular docking and molecular dynamics simulations of its major constituent onto DNA gyrase inhibition." Molecular Diversity, 2023. URL:[Link]

  • Gowramma, B., et al. "Pyridine coupled pyrazole analogues as lethal weapon against MRSA: An in-vitro and in-silico approach." Microbial Pathogenesis, 2022. URL:[Link]

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Literature Review & Technical Guide: Synthesis and Pharmacological Utility of Substituted Pyrazole Methanols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyrazole methanols are highly versatile pharmacophores and synthetic intermediates that play a critical role in modern drug discovery and agrochemical development. Characterized by an amphoteric pyrazole ring coupled with a hydrogen-bonding hydroxymethyl moiety, these compounds serve as foundational scaffolds for dual tyrosine kinase inhibitors, cystic fibrosis transmembrane conductance regulator (CFTR) modulators, and potent insecticidal agents[1],[2]. This technical guide synthesizes current literature to provide an authoritative overview of their mechanistic utility, structural-activity relationships (SAR), and validated synthetic methodologies.

Mechanistic Rationale: The Pyrazole Methanol Pharmacophore

The strategic incorporation of a methanol arm onto a substituted pyrazole ring fundamentally alters the molecule's interaction with biological targets. The pyrazole core provides a rigid, aromatic framework capable of pi-pi stacking, while the hydroxymethyl group acts as a flexible hydrogen-bond donor and acceptor.

In oncology drug discovery, this structural combination is highly effective for dual kinase inhibition. Recent SAR studies demonstrate that the extended pyrazole methanol terminal arm can orient deep into buried hydrophobic pockets of kinases, bypassing gatekeeper residues such as Val105 in VEGFR-2 and Thr790 in EGFR[2]. This extra binding site, which is inaccessible to standard ATP-competitive inhibitors, is associated with high target selectivity and potent antiproliferative profiles[2]. In the agrochemical sector, reacting methyl phenyl substituted pyrazole methanols with dichloro chrysanthemic acid chloride yields novel pyrethroids with broad-spectrum insecticidal activity[1].

Kinase_Inhibition A Pyrazole Methanol Derivative B EGFR / VEGFR-2 ATP Binding Pocket A->B C H-Bonding via Methanol Arm B->C D Hydrophobic Pocket (Val105 / Thr790) B->D E Synergistic Kinase Inhibition C->E D->E

Fig 1: Dual EGFR/VEGFR-2 inhibition mechanism via pyrazole methanol binding.

Synthetic Strategies & Reagent Selection

The synthesis of substituted pyrazole methanols typically proceeds via the reduction of pyrazole carbaldehydes or pyrazole carboxylate esters. The choice of reducing agent is dictated by the electronic nature of the pyrazole substituents.

  • Sodium Borohydride (NaBH₄) Reduction: NaBH₄ in alcoholic solvents is the preferred method for reducing pyrazole-4-carbaldehydes to primary alcohols. It is a mild, chemoselective approach that prevents the over-reduction or dehalogenation of sensitive functional groups (e.g., dichlorophenyl moieties)[3].

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: For pyrazole esters, the more powerful LiAlH₄ is required to achieve complete reduction to the methanol derivative[4]. However, this approach mandates strict anhydrous conditions and careful temperature control to prevent substrate decomposition[3].

Synthesis_Workflow A 1,3-Diketone + Hydrazine B Cycloaddition (Pyrazole Core) A->B C Vilsmeier-Haack Formylation B->C D Pyrazole-4-carbaldehyde C->D E Selective Reduction (NaBH4 / MeOH) D->E F Substituted Pyrazole Methanol E->F

Fig 2: Stepwise logical synthesis workflow for substituted pyrazole methanols.

Self-Validating Experimental Protocol: Hydride Reduction

The following protocol details the chemoselective reduction of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde to its corresponding methanol derivative. This workflow is designed as a self-validating system, ensuring reaction completion and product stability through strategic causality.

Step 1: Substrate Solvation & Temperature Control

  • Action: Dissolve 10 mmol of 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde in 30 mL of anhydrous methanol in a flame-dried flask. Cool the mixture to 0 °C using an ice-water bath.

  • Causality: Methanol serves as both the solvent and a proton donor to stabilize the alkoxyborohydride intermediate. Cooling to 0 °C controls the exothermic nature of the hydride addition, suppressing unwanted side reactions such as solvent reduction or pyrazole ring cleavage[3].

Step 2: Portion-wise Hydride Addition

  • Action: Add NaBH₄ (15 mmol, 1.5 equivalents) in small portions over 15 minutes under continuous stirring.

  • Causality: Portion-wise addition prevents rapid hydrogen gas evolution, mitigating the risk of a reaction runaway and ensuring a consistent stoichiometric ratio of active hydride to the aldehyde substrate.

Step 3: Self-Validating Reaction Monitoring

  • Action: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.

  • Causality: The reaction is self-validating; the disappearance of the higher-Rf carbaldehyde spot and the appearance of a lower-Rf hydroxyl spot confirm the quantitative conversion of the functional group.

Step 4: Controlled Quenching & Isolation

  • Action: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl safely neutralizes excess NaBH₄ and buffers the aqueous layer. Avoiding strong acids prevents the acid-catalyzed dehydration of the newly formed pyrazole methanol.

Quantitative Data & Yield Analysis

The efficiency of pyrazole methanol synthesis is highly dependent on the precursor and the reduction methodology. Table 1 summarizes the quantitative yields across different validated protocols.

Table 1: Comparative Synthesis Yields for Pyrazole Methanols

Precursor ScaffoldReducing AgentSolvent SystemConditionsYield (%)Ref
3-(3,4-Dichlorophenyl)-pyrazole-4-carbaldehydeNaBH₄Methanol0 °C to RT, 2h81 - 92%[3]
Pyridylpyrazole esterLiAlH₄DCM / THFReflux, 4h~75%[4]
Methyl phenyl pyrazole methanol precursorsGrignard / HydrideEther / THFRefluxN/A*[1]

*Yields vary significantly based on downstream pyrethroid conversion.

Structure-Activity Relationships (SAR) in Drug Discovery

Quantitative biological data underscores the potency of the pyrazole methanol scaffold. In the development of dual EGFR/VEGFR-2 inhibitors, specific derivatives (such as Compound 12 from recent SAR studies) have demonstrated exceptional antiproliferative effects across multiple human cancer cell lines[2]. The data in Table 2 highlights the broad-spectrum efficacy driven by the methanol moiety's ability to anchor the molecule within the kinase domain.

Table 2: Antiproliferative Activity of 4-Methoxyphenyl Pyrazole Methanol Derivatives

CompoundTarget Cell LineCancer TypeIC₅₀ (µM)Primary Binding MechanismRef
Compound 12HCT-116Colon Carcinoma2.96H-Bonding at Val105 / Thr790[2]
Compound 12HepG-2Hepatocellular3.74Hydrophobic pocket occupation[2]
Compound 12MDA-231Breast Cancer4.85Synergistic pathway blockade[2]
Compound 12MCF-7Breast Cancer7.81Synergistic pathway blockade[2]
Compound 12Caco-2Colorectal9.27Hydrophobic pocket occupation[2]

Conclusion

Substituted pyrazole methanols represent a structurally elegant and functionally robust class of compounds. Through careful selection of synthetic methodologies—such as the chemoselective NaBH₄ reduction of pyrazole carbaldehydes—researchers can achieve high-yield access to these scaffolds. Their unique ability to act as hydrogen-bond donors while occupying deep hydrophobic pockets makes them indispensable in the ongoing development of next-generation kinase inhibitors and advanced agrochemicals.

Sources

Safety Operating Guide

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous, scientifically grounded approach to ensure environmental compliance and laboratory safety. (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a functionalized heteroaromatic compound that presents specific disposal challenges due to its nitrogen-rich core and biological activity potential.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step operational protocols for the safe handling, accumulation, and final disposal of this compound.

Chemical Hazard Profile & Causality

To manage chemical waste effectively, one must understand the molecular causality behind the hazards. (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol contains three critical structural features that dictate its disposal pathway:

  • Pyridine Ring: Pyridine derivatives are notoriously resistant to environmental degradation and pose significant aquatic toxicity risks. Drain disposal is strictly prohibited because standard municipal wastewater treatment plants cannot efficiently break down the stable aromatic ring.

  • Pyrazole Ring (High Nitrogen Content): The dual-nitrogen pyrazole ring, combined with the pyridine nitrogen, creates a high-nitrogen mass fraction. Causality: When incinerated improperly, nitrogen-rich compounds generate toxic nitrogen oxides ( NOx​ ). Therefore, this waste must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators and alkaline scrubbers to neutralize NOx​ emissions.

  • Hydroxymethyl Group: This polar group increases the compound's solubility in polar organic solvents (like methanol or ethanol) and slightly increases aqueous partitioning, meaning cross-contamination into aqueous waste streams must be strictly monitored.

Regulatory Grounding

Under the US EPA's Resource Conservation and Recovery Act (RCRA) [1], solid waste containing this compound must be evaluated for characteristic hazards. If the compound is dissolved in a flammable organic solvent, the resulting waste stream assumes the characteristic of ignitability (D001) and must be managed under strict "cradle-to-grave" regulatory frameworks [2].

Waste Characterization & Segregation Data

Summarizing quantitative and qualitative hazard data ensures that incompatible waste streams are never mixed, preventing exothermic reactions or toxic gas release in the Satellite Accumulation Area (SAA).

Table 1: Chemical Properties & Hazard Classification Summary

Property / HazardDescriptionDisposal Implication
Chemical Class Nitrogenous HeteroaromaticRequires high-temperature incineration with NOx​ scrubbing.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; do not dry-sweep spills.
EPA RCRA Status Characteristic / Listed (if mixed)Must be labeled and tracked; cannot be drain-disposed.
Aquatic Toxicity High (Pyridine derivative)Secondary containment is mandatory to prevent environmental release.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatible MaterialsIncompatible MaterialsRequired Container
Solid Waste Contaminated PPE, paper towels, empty vialsLiquids, reactive metals, strong oxidizersHeavy-duty poly bag or plastic drum
Organic Liquid Waste Methanol, Ethanol, DMSO, AcetoneAqueous acids, strong bases, oxidizersHigh-Density Polyethylene (HDPE) or Glass
Aqueous Waste Water, dilute buffers (pH 5-9)Halogenated organics, water-reactive chemicalsHDPE carboy

Operational Disposal Protocols

Every protocol below is designed as a self-validating system : each step contains a verification check to ensure the procedure was executed correctly before moving to the next phase.

Protocol A: Liquid Waste Accumulation (Solutions)

When (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is dissolved in organic solvents during synthesis or chromatography:

  • Container Selection: Select an HDPE or glass waste container.

    • Self-Validation Check: Inspect the container for micro-fractures, verify the cap threads are intact, and ensure no incompatible residue remains from prior use.

  • Labeling: Affix a standardized "Hazardous Waste" label before adding the first drop of waste. Write the full chemical name (e.g., "Methanol, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol"). Do not use abbreviations [3].

  • Transfer: In a certified fume hood, use a funnel to transfer the liquid.

  • Sealing: Remove the funnel immediately after use and cap the container tightly.

    • Self-Validation Check: Invert the container slightly (if safe) or check the seal tension to ensure it is vapor-tight. Leaving funnels in containers violates EPA air emission standards [4].

  • Storage: Place the container in a chemically resistant secondary containment bin within the designated SAA.

Protocol B: Empty Container Management (Triple Rinse)

Empty reagent bottles that previously held hazardous heteroaromatics cannot be discarded directly into standard recycling [5].

  • First Rinse: In a fume hood, add a compatible solvent (e.g., methanol) to the empty container, filling it to approximately 10% of its total volume.

  • Agitation: Cap the bottle tightly and agitate vigorously for 15 seconds to dissolve residual compound.

  • Decanting: Pour the rinsate into the designated hazardous organic liquid waste stream.

  • Repeat: Repeat steps 1-3 two additional times (The Triple Rinse Protocol).

  • Defacement: Once triple-rinsed, use a thick marker to completely deface the original manufacturer label.

    • Self-Validation Check: Ensure no chemical name or hazard pictogram is visible. The clean glass can now be discarded in a designated broken glass/recycling receptacle.

Spill Response & Decontamination Methodology

In the event of a localized spill of the solid compound, immediate and appropriate action is necessary to minimize aerosolization and exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (e.g., snorkel hood or fume hood) is active.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a fully buttoned lab coat.

  • Containment (No Dry Sweeping): Do NOT dry sweep the powder, as this will aerosolize the API intermediate. Instead, lightly dampen an absorbent spill pad with water or a compatible solvent (like ethanol).

  • Collection: Gently wipe the powder from the outside in. Place the contaminated pads, along with the outer layer of your nitrile gloves, into a heavy-duty plastic bag.

  • Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a final wipe with 70% ethanol.

  • Disposal: Seal the plastic bag, label it as "Solid Hazardous Waste - Toxic," and place it in the SAA for Environmental Health and Safety (EHS) pickup [3].

Waste Disposal Workflow Visualization

The following diagram illustrates the lifecycle of the chemical waste from generation to final destruction.

WasteDisposalWorkflow Start Waste Generation: (1-isopropyl-3-(pyridin-4-yl) -1H-pyrazol-5-yl)methanol Decision Waste State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution Segregation Segregation: Compatible Container & Secondary Containment Solid->Segregation Liquid->Segregation SAA Satellite Accumulation Area (SAA): Label 'Hazardous Waste' & Cap Tightly Segregation->SAA EHS EHS Pickup Request (Within Accumulation Limit) SAA->EHS Incineration Final Disposal: High-Temperature Incineration (TSDF) EHS->Incineration

Workflow for the safe segregation, accumulation, and final disposal of pyridine-pyrazole waste.

References

  • US Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • US Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA.gov. Available at:[Link]

  • University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." UChicago EHS. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. "Hazardous Waste Disposal Guide." Dartmouth EHS. Available at: [Link]

  • Purdue University Radiological and Environmental Management. "Hazardous Waste Disposal Guidelines." Purdue REM. Available at: [Link]

A Researcher's Guide to Safe Handling: Personal Protective Equipment for (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry. As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

This guide provides essential, immediate safety and logistical information for handling (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. It is structured to offer procedural, step-by-step guidance, moving beyond a simple checklist to explain the rationale behind each safety recommendation. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, fostering a culture of proactive risk mitigation.

Hazard Profile of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation/Corrosion May cause skin irritation upon contact.[2][3]Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[2][3]Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Use in a well-ventilated area or a chemical fume hood.
Harmful if Swallowed May be harmful if ingested.[2][4]Avoid ingestion. Wash hands thoroughly after handling.

It is imperative to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. The following is a detailed breakdown of the required PPE for various laboratory operations.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all activities within the laboratory where this compound is handled.[5]

  • Elevated Risk Scenarios: When there is a heightened risk of splashes, such as during transfers of solutions or when heating the substance, chemical splash goggles are required. For operations with a significant risk of explosion or energetic reaction, a face shield should be worn in addition to safety glasses or goggles.[5][6]

Hand Protection: Preventing Dermal Absorption
  • Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or immersion, it is advisable to consult a glove compatibility chart from the manufacturer.

  • Proper Glove Use: Always inspect gloves for any signs of degradation or punctures before use.[7] Gloves should be removed promptly after handling the compound, and hands should be washed thoroughly. Contaminated gloves must be disposed of as hazardous waste.[1]

Body Protection: Guarding Against Contamination
  • Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and to prevent the contamination of personal clothing.[5] The lab coat should be fully buttoned.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[5]

Respiratory Protection: Mitigating Inhalation Risks
  • Engineering Controls as the Primary Measure: The primary method for controlling exposure to airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood.[6] All manipulations of solid (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol or its solutions should be performed within a fume hood.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[2][6] The type of respirator will depend on the specific exposure scenario, and its use requires a formal respiratory protection program, including fit testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

Weighing and Aliquoting Solid Compound
  • Preparation: Don all required PPE: safety glasses with side shields, nitrile gloves, and a lab coat.

  • Location: Perform all weighing and aliquoting activities inside a chemical fume hood.

  • Procedure:

    • Use a disposable weigh boat or paper.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Minimize the creation of dust.

  • Cleanup:

    • Wipe down the spatula and the balance with a damp cloth or paper towel, taking care not to generate dust.

    • Dispose of the contaminated weigh boat/paper and cleaning materials in a designated solid hazardous waste container.[1]

Preparing Solutions
  • Preparation: Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Location: All solution preparation should be conducted in a chemical fume hood.

  • Procedure:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Cleanup:

    • Rinse any glassware that came into contact with the compound with a suitable solvent (e.g., acetone or ethanol).

    • Collect the solvent rinsate in a designated liquid hazardous waste container.[1]

Waste Disposal

Proper waste segregation is crucial for safety and environmental compliance.

Waste TypeDisposal ContainerKey Instructions
Solid Waste Labeled, sealed, and compatible waste container for non-halogenated solid waste.Do not mix with halogenated waste. Ensure the container is clearly labeled with the chemical name and hazard symbols.
Contaminated Labware (e.g., gloves, weigh boats) Labeled, sealed plastic bag or container for solid chemical waste.Collect all contaminated disposable materials and place them in the designated waste container.
Liquid Waste (solutions and solvent rinses) Labeled, sealed, and compatible waste container for non-halogenated liquid waste.Do not mix with halogenated waste. Ensure the container is clearly labeled with the chemical name, solvent(s), and approximate concentrations.

Never dispose of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol or its containers in the regular trash or down the drain.[1]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Decision_Tree cluster_ppe Required PPE start Start: Handling (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep high_risk High-Risk Procedure (e.g., heating, pressure) start->high_risk ppe_base Base PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_base ppe_goggles Upgrade to: - Chemical Splash Goggles solution_prep->ppe_goggles ppe_face_shield Add: - Face Shield high_risk->ppe_face_shield

Caption: PPE selection workflow for handling the target compound.

Conclusion

The responsible handling of research chemicals like (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a cornerstone of a safe and productive research environment. By understanding the potential hazards and diligently applying the appropriate personal protective equipment and handling procedures, researchers can confidently advance their scientific inquiries while prioritizing their safety. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and safety protocols.

References

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community - ACS Publications. [Link]

  • Chemical Safety in Research and Teaching | New Mexico State University. [Link]

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. [Link]

  • Safety data sheet - MG Chemicals. [Link]

  • Laboratory Safety and Chemical Hygiene Plan - The University of Chicago. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Safety Data Sheet - MG Chemicals. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. [Link]

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。